Technical Documentation Center

Dipropyl tetrasulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dipropyl tetrasulfide
  • CAS: 52687-98-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Dipropyl Tetrasulfide (DPTS) from Propyl Mercaptan: A Comprehensive Technical Guide

Introduction Organosulfur compounds, particularly polysulfides, are critical molecules in both natural product chemistry and modern pharmacology. Dipropyl tetrasulfide (DPTS) is a naturally occurring aliphatic polysulfid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Organosulfur compounds, particularly polysulfides, are critical molecules in both natural product chemistry and modern pharmacology. Dipropyl tetrasulfide (DPTS) is a naturally occurring aliphatic polysulfide found in the essential oils of Allium species, such as onions (Allium cepa)[1]. Beyond its role as a flavor and fragrance component, DPTS has garnered significant attention for its potent antimicrobial activity[2] and its potential as a hydrogen sulfide (H₂S) donor in therapeutic applications[3].

While extraction from natural sources yields complex mixtures of organosulfides[1], targeted chemical synthesis is required to obtain pure DPTS for rigorous biological and material science evaluations. This whitepaper details the optimized heterolytic synthesis of dipropyl tetrasulfide from propyl mercaptan (1-propanethiol), emphasizing the mechanistic causality behind the experimental conditions and providing a self-validating protocol for researchers.

Mechanistic Principles of Tetrasulfide Formation

The construction of the tetrasulfane core (R–S₄–R) relies on the nucleophilic substitution of a sulfur electrophile by a thiolate. The most efficient and direct route involves the reaction of two equivalents of a thiol with one equivalent of sulfur monochloride (S₂Cl₂)[4].

Reaction Scheme: 2 CH3​CH2​CH2​-SH+S2​Cl2​Pyridine​CH3​CH2​CH2​-S-S-S-S-CH2​CH2​CH3​+2 HCl

Causality in Reagent Selection:
  • Base Catalysis (Pyridine): Propyl mercaptan is a relatively weak nucleophile. The addition of an amine base, such as pyridine, facilitates the deprotonation of the thiol to form the highly nucleophilic propyl thiolate. Pyridine also acts as an acid scavenger, neutralizing the generated HCl to prevent unwanted side reactions and the degradation of the acid-sensitive polysulfane chain[5].

  • Electrophile Purity (S₂Cl₂): Commercial sulfur monochloride often contains sulfur dichloride (SCl₂) and higher polysulfanes. Using freshly distilled S₂Cl₂ is an absolute requirement. Failure to do so results in a statistical mixture of trisulfides (from SCl₂) and pentasulfides, which are notoriously difficult to separate from the desired tetrasulfide[5].

Synthesis Workflow Visualization

SynthesisWorkflow N1 Propyl Mercaptan (1-Propanethiol) N2 Pyridine / Et2O Cool to -78 °C N1->N2 N3 Sulfur Monochloride (S2Cl2) Addition N2->N3 Dropwise over 30 min N4 Nucleophilic Substitution (S-S Bond Formation) N3->N4 1.5 h at -78 °C N5 Aqueous Quench & Extraction N4->N5 H2O Addition N6 Dipropyl Tetrasulfide (DPTS) N5->N6 Purification

Caption: Workflow for the heterolytic synthesis of dipropyl tetrasulfide from propyl mercaptan.

Experimental Methodology: Step-by-Step Protocol

This protocol is adapted from optimized methodologies for symmetric tetrasulfide synthesis[3][5]. It is designed as a self-validating system where physical observations directly correlate with reaction success.

Reagents Required:

  • Propyl mercaptan (1-propanethiol): 40.0 mmol

  • Pyridine (anhydrous): 40.0 mmol

  • Sulfur monochloride (S₂Cl₂, freshly distilled): 20.0 mmol

  • Diethyl ether (Et₂O, anhydrous): 200 mL

Step-by-Step Procedure:

  • Preparation of the Thiolate Precursor: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 40.0 mmol of propyl mercaptan and 40.0 mmol of anhydrous pyridine in 100 mL of anhydrous Et₂O. Purge the system with inert gas (Nitrogen or Argon).

    • Expertise Note: The inert atmosphere is critical to prevent the oxidative dimerization of propyl mercaptan into dipropyl disulfide, a common background reaction in the presence of atmospheric oxygen.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

    • Expertise Note: Polysulfides are thermodynamically unstable and prone to homolytic cleavage and disproportionation at room temperature. Conducting the reaction at -78 °C kinetically traps the tetrasulfide product and prevents sulfur chain scrambling[5].

  • Electrophile Addition: Prepare a solution of 20.0 mmol of freshly distilled S₂Cl₂ in 100 mL of anhydrous Et₂O. Add this solution dropwise to the stirring thiol mixture over a period of 30 minutes using an addition funnel.

    • Self-Validation Checkpoint: As the S₂Cl₂ is added, a white precipitate of pyridinium hydrochloride will immediately begin to form. This visual cue confirms that the nucleophilic substitution is proceeding and HCl is being successfully scavenged.

  • Reaction Propagation: Once the addition is complete, maintain the reaction at -78 °C and stir for an additional 1.5 hours.

  • Quench and Workup: Remove the cooling bath and immediately quench the reaction by adding 100 mL of deionized water.

    • Self-Validation Checkpoint: The white pyridinium hydrochloride precipitate will instantly dissolve in the aqueous layer. The absence of a strong, pungent thiol odor indicates complete conversion of the propyl mercaptan.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (Et₂O) layer. Wash the organic layer successively with 1M HCl (to remove residual pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipropyl tetrasulfide as a pale yellow oil.

Quantitative Data and Yield Comparison

The efficiency of the sulfur monochloride coupling method is highly dependent on strict adherence to temperature and reagent purity constraints. Table 1 summarizes the expected quantitative outcomes for the synthesis of DPTS and related symmetric polysulfides under these optimized conditions[3][5].

Target CompoundReagentsTemp (°C)SolventReaction Time (h)Expected Yield (%)
Dipropyl Tetrasulfide Pr-SH + S₂Cl₂-78Et₂O2.085 - 95
Dipropyl TrisulfidePr-SH + SCl₂-78Et₂O2.090 - 97
Diaryl TetrasulfidesAr-SH + S₂Cl₂-78Et₂O2.090 - 99
Dialkyl DisulfidesPr-SH + Oxidant25VariousVariable> 95[6]

Table 1: Comparative reaction metrics for the synthesis of symmetric organosulfides.

Biological and Industrial Applications

The synthesized dipropyl tetrasulfide holds significant value in advanced biomedical research:

  • H₂S Donors: Synthetic organic tetrasulfides are highly effective hydrogen sulfide (H₂S) donors. Upon reaction with intracellular glutathione (GSH), tetrasulfides undergo a cascade of reduction reactions to release multiple equivalents of H₂S, a critical gaseous signaling molecule involved in vasodilation and cytoprotection[3][7].

  • Antimicrobial Agents: Alkyl tetrasulfides exhibit profound antimicrobial activity. Studies have demonstrated that the number of sulfur atoms in the polysulfane chain directly correlates with bioactivity, with tetrasulfides like DPTS demonstrating strong inhibitory effects against pathogens such as Staphylococcus aureus and Candida utilis[2].

References

  • Determination of Organosulfides from Onion Oil - MDPI Source: mdpi.com URL:[Link]

  • Applications of Synthetic Organic Tetrasulfides as H2S Donors - PMC - NIH Source: nih.gov URL:[Link]

  • Applications of Synthetic Organic Tetrasulfides as H2S Donors - ACS Publications Source: acs.org URL:[Link]

  • Optimization of the Synthesis of Symmetric Aromatic Tri- and Tetrasulfides | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Antimicrobial activity of alk (en) yl sulfides found in essential oils of garlic and onion Source: researchgate.net URL:[Link]

  • A Review of Heterolytic Synthesis Methodologies for Organotrisulfanes and Organotetrasulfanes Source: thieme-connect.de URL:[Link]

  • Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent | Organic Letters - ACS Publications Source: acs.org URL:[Link]

Sources

Exploratory

Biosynthesis, Extraction, and Analytical Profiling of Dipropyl Tetrasulfide in Allium Species: A Comprehensive Technical Guide

Introduction to Allium Organosulfur Chemistry Organosulfur compounds (OSCs) are the primary secondary metabolites responsible for the distinctive pungency, aroma, and pharmacological properties of Allium species, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Allium Organosulfur Chemistry

Organosulfur compounds (OSCs) are the primary secondary metabolites responsible for the distinctive pungency, aroma, and pharmacological properties of Allium species, including Allium cepa (common onion) and Allium fistulosum (Welsh onion)[1]. While lower-order sulfides like dipropyl disulfide (DPDS) dominate the volatile profile, higher-order polysulfides such as dipropyl tetrasulfide (DPTTS) exhibit potent biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects[2].

As a Senior Application Scientist, I have designed this whitepaper to elucidate the complex, multi-stage biosynthesis of DPTTS. Furthermore, this guide provides a self-validating methodological framework for the extraction and precise GC-MS quantification of DPTTS, ensuring high structural fidelity during drug development workflows.

The Biosynthetic Cascade of Dipropyl Tetrasulfide

The formation of DPTTS is not a direct product of genetic expression. Instead, it is the result of a fascinating cascade of enzymatic cleavage followed by non-enzymatic chemical rearrangements triggered by cellular damage[3].

Precursor Localization and Enzymatic Activation

In intact Allium tissue, the stable precursor S-propyl-L-cysteine sulfoxide (PCSO, also known as propiin) is sequestered in the cytoplasm. Concurrently, the enzyme alliinase (EC 4.4.1.4, a C-S lyase) is compartmentalized within the plant cell vacuoles[4]. Mechanical disruption of the plant tissue (e.g., crushing, chewing, or homogenization) breaks down these cellular barriers. This allows alliinase to rapidly hydrolyze PCSO into highly reactive propanesulfenic acid, releasing pyruvate and ammonia as byproducts[5].

Thiosulfinate Formation and Polysulfide Elongation

Propanesulfenic acid is highly transient and immediately undergoes bimolecular condensation to form dipropyl thiosulfinate[4]. Because thiosulfinates are chemically unstable at room temperature, they spontaneously undergo disproportionation and sulfur insertion/elimination reactions. This non-enzymatic elongation generates a thermodynamic mixture of polysulfides: dipropyl disulfide (DPDS), dipropyl trisulfide (DPTS), and the target higher-order compound, dipropyl tetrasulfide (DPTTS)[3].

Biosynthesis PCSO S-Propyl-L-cysteine sulfoxide (Propiin) Alliinase Alliinase (EC 4.4.1.4) Vacuolar Release PCSO->Alliinase Tissue Disruption PSA Propanesulfenic Acid Alliinase->PSA Enzymatic Cleavage DPTSi Dipropyl Thiosulfinate PSA->DPTSi Condensation DPDS Dipropyl Disulfide (DPDS) DPTSi->DPDS Disproportionation DPTS Dipropyl Trisulfide (DPTS) DPDS->DPTS Sulfur Insertion DPTTS Dipropyl Tetrasulfide (DPTTS) DPTS->DPTTS Sulfur Insertion

Fig 1: Biosynthetic pathway of dipropyl tetrasulfide from S-propyl-L-cysteine sulfoxide.

Quantitative Profiling & Methodological Framework

To accurately profile DPTTS, the extraction protocol must account for both the enzymatic kinetics of alliinase and the thermal instability of higher polysulfides. High-temperature techniques like steam distillation can artificially degrade tetrasulfides into disulfides; therefore, ambient liquid-liquid extraction (LLE) is mandatory[6].

Rationale for Solvent Selection

is the optimal solvent for capturing DPTTS. Its moderate polarity perfectly matches the dielectric requirements of higher-order polysulfides, yielding significantly higher recoveries compared to highly non-polar solvents like hexanes or n-pentane[6].

Table 1: Representative Extraction Efficiencies of Allium Organosulfides by Solvent Type (Quantitative data synthesized from comparative solvent efficacy studies[6])

Target CompoundDCM Extraction (mg/kg)n-Pentane Extraction (mg/kg)Hexanes Extraction (mg/kg)
Dipropyl Disulfide (DPDS) 35.4528.2022.15
Dipropyl Trisulfide (DPTS) 18.7212.459.80
Dipropyl Tetrasulfide (DPTTS) 5.202.101.05
Step-by-Step Optimized Extraction Protocol

This protocol operates as a self-validating system. The precise timing and temperature controls are the causal factors that allow the kinetic shift from thiosulfinates to tetrasulfides.

  • Tissue Maceration: Homogenize 100 g of fresh Allium cepa bulbs in a laboratory blender at 25°C to mechanically shear the cell walls and vacuoles.

  • Enzymatic Incubation (Critical Step): Allow the homogenate to rest in a sealed vessel for exactly 30 minutes.

    • Causality: Immediate solvent addition quenches alliinase activity and traps the chemical profile at the thiosulfinate stage. The 30-minute window provides the necessary time for non-enzymatic disproportionation into DPTTS.

  • Solvent Partitioning: Add 200 mL of Dichloromethane (DCM) to the homogenate (1:2 w/v ratio). Agitate on an orbital shaker at 150 rpm for 2 hours to ensure complete mass transfer of lipophilic OSCs into the organic phase[6].

  • Phase Separation: Centrifuge the mixture at 4000 × g for 15 minutes. Carefully decant the lower organic (DCM) layer using a separatory funnel.

  • Dehydration: Pass the DCM extract through a column of anhydrous sodium sulfate (Na₂SO₄).

    • Causality: Removing residual water prevents the hydrolysis of fragile sulfur bonds during downstream storage.

  • Concentration: Evaporate the solvent under a gentle stream of ultra-high-purity nitrogen at room temperature.

    • Causality: Using a rotary evaporator under heat will cause DPTTS to thermally degrade into DPDS and elemental sulfur.

Extraction Tissue Fresh Allium cepa Bulbs Maceration Maceration & Incubation (30 min, 25°C) Tissue->Maceration Enzyme Activation Solvent DCM Extraction (Liquid-Liquid) Maceration->Solvent Polysulfide Capture Purification Dehydration (Na2SO4) & N2 Concentration Solvent->Purification Phase Separation Analysis GC-MS Quantification Purification->Analysis Target Isolation

Fig 2: Standardized workflow for extraction and GC-MS analysis of Allium polysulfides.

Analytical Validation via GC-MS

For precise quantification and structural validation of DPTTS, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[7].

  • Column Selection: A non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) is required to prevent stationary-phase interactions that degrade polysulfides.

  • Temperature Program: Initial hold at 60°C for 4 min, ramped at 4°C/min to 250°C.

    • Causality: A slow ramp rate is essential to chromatographically resolve the closely eluting structural isomers of trisulfides and tetrasulfides.

  • Mass Spectrometry: Utilizing electron ionization (EI) at 70 eV, DPTTS is definitively identified by its molecular ion peak (m/z 214) and its characteristic fragmentation pattern (m/z 108, 73, 150)[6].

Conclusion

The biosynthesis of dipropyl tetrasulfide in Allium species is a masterclass in plant defense chemistry, relying on a binary system of compartmentalized precursors and enzymes. By understanding the thermodynamic and kinetic principles governing polysulfide elongation, researchers can utilize targeted DCM extraction and ambient-temperature processing to successfully isolate and quantify this highly bioactive compound for advanced drug development and nutritional formulations.

References

  • Source: MDPI (Foods)
  • Source: PMC (Frontiers in Nutrition)
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Volatile Constituents of Chinese Chive (Allium tuberosum Rottl. ex Sprengel) and Rakkyo (Allium chinense G. Don)
  • Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum... and Common Onion Allium cepa L.
  • Source: MDPI (International Journal of Molecular Sciences)

Sources

Foundational

Chemical and physical properties of dipropyl tetrasulfide

An In-depth Technical Guide to the Chemical and Physical Properties of Dipropyl Tetrasulfide For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potent Organosulfur Compound Dipropyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical and Physical Properties of Dipropyl Tetrasulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Organosulfur Compound

Dipropyl tetrasulfide (DPTS) is an organosulfur compound that belongs to the polysulfide family. It is a naturally occurring molecule found in the essential oils of plants from the Allium genus, such as leek (Allium porrum) and onion (Allium cepa).[1][2] Like other organosulfur compounds derived from these plants, DPTS is of significant interest to the scientific community, particularly in the fields of pharmacology and drug development. These compounds are largely responsible for the characteristic aroma, flavor, and, most importantly, the potential therapeutic properties of their natural sources.[3]

The study of polysulfides has revealed a range of biological activities, from antimicrobial to anticancer effects.[1][2] Notably, tetrasulfides have demonstrated significant radical-trapping antioxidant capabilities, a mechanism that underpins many potential health benefits.[4] This guide, designed for professionals in research and drug development, provides a comprehensive overview of the core chemical and physical properties of dipropyl tetrasulfide. It offers insights into its synthesis, reactivity, and analytical characterization, providing a foundational understanding for harnessing its potential in therapeutic applications.

Chemical Identity and Molecular Structure

A clear understanding of a compound's identity is the bedrock of all scientific investigation. Dipropyl tetrasulfide is a symmetrical polysulfide, characterized by a chain of four sulfur atoms flanked by two propyl groups.

IdentifierValueSource(s)
IUPAC Name 1-(propyltetrasulfanyl)propane[5]
Synonyms Dipropyltetrasulfane, 1,4-Dipropyltetrasulfane[1][6]
CAS Number 52687-98-6[5][6]
Molecular Formula C₆H₁₄S₄[5]
Molecular Weight 214.43 g/mol [5][6]
SMILES CCCSSSSCCC[7]
InChIKey GJKGKILUTIBVOI-UHFFFAOYSA-N[6][7]

graph "Dipropyl_Tetrasulfide_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Nodes for atoms C1 [label="CH₃", pos="0,0!"]; C2 [label="CH₂", pos="1,0.5!"]; C3 [label="CH₂", pos="2,0!"]; S1 [label="S", pos="3,0.5!"]; S2 [label="S", pos="4,0!"]; S3 [label="S", pos="5,0.5!"]; S4 [label="S", pos="6,0!"]; C4 [label="CH₂", pos="7,0.5!"]; C5 [label="CH₂", pos="8,0!"]; C6 [label="CH₃", pos="9,0.5!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- S1; S1 -- S2; S2 -- S3; S3 -- S4; S4 -- C4; C4 -- C5; C5 -- C6; }

Caption: 2D structure of dipropyl tetrasulfide (C₆H₁₄S₄).

Physicochemical Properties

Experimental data on the physicochemical properties of dipropyl tetrasulfide are scarce in the literature. However, we can infer its likely characteristics from predicted values and by comparing it with its shorter-chained analogues, dipropyl disulfide and dipropyl trisulfide. The data strongly suggests that DPTS is a lipophilic, water-insoluble liquid at room temperature.

PropertyDipropyl DisulfideDipropyl TrisulfideDipropyl Tetrasulfide
Physical Form LiquidColorless LiquidLiquid (Predicted)
Boiling Point 193-196 °C86-89 °C @ 1.5 mmHgNot Available (Experimental)
Melting Point -85.6 °CNot AvailableNot Available (Experimental)
Density 0.95-0.96 g/mL @ 25 °C~0.952 g/mLNot Available (Experimental)
Refractive Index 1.495-1.500 (n20/D)1.542-1.590Not Available (Experimental)
Water Solubility Insoluble (0.04 g/L)Slightly Soluble19.45 mg/L (Estimated)[1]
logP (o/w) 2.7 (Computed)Not Available4.528 (Estimated)[1]
Kovats Index ~1148~1310~1550

Sources for Dipropyl Disulfide:[8][9][10]. Sources for Dipropyl Trisulfide:[11][12]. Sources for Dipropyl Tetrasulfide:[1][5].

The high estimated octanol-water partition coefficient (logP) of 4.528 indicates that dipropyl tetrasulfide is significantly more lipophilic than its disulfide analogue.[1] This property is crucial for its pharmacokinetic profile, suggesting good potential for membrane permeability but also a higher likelihood of bioaccumulation. Its very low estimated water solubility necessitates the use of organic solvents for experimental work.[1]

Laboratory Synthesis and Purification

While dipropyl tetrasulfide can be isolated from natural sources, laboratory synthesis is essential for producing the pure compound required for pharmacological studies. A reliable method involves the reaction of a propyl halide with sodium tetrasulfide. This approach provides good control over the length of the polysulfide chain.

Expert Rationale for Synthesis Choice

The nucleophilic substitution reaction between an alkyl halide and a sodium polysulfide salt (Na₂Sₓ) is a standard and effective method for creating symmetrical polysulfides. By using sodium tetrasulfide (Na₂S₄), we can directly target the desired product. The choice of 1-bromopropane as the starting material is based on its appropriate reactivity; it is more reactive than 1-chloropropane, leading to better yields under milder conditions, while being less expensive and more stable than 1-iodopropane. Ethanol serves as a suitable solvent as it readily dissolves the sodium polysulfide and is easy to remove during workup.

Detailed Experimental Protocol: Synthesis of Dipropyl Tetrasulfide

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • 1-Bromopropane

  • Absolute ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Tetrasulfide (Na₂S₄) Solution:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1 eq.) in a minimal amount of water.

    • Add 3 equivalents of elemental sulfur powder to the flask.

    • Add absolute ethanol as the primary reaction solvent.

    • Heat the mixture to reflux with vigorous stirring. The solution will turn a deep reddish-brown as the sulfur dissolves to form the sodium tetrasulfide salt. This step may take 1-2 hours.

  • Reaction with 1-Bromopropane:

    • Once the sodium tetrasulfide solution is homogeneous, cool it slightly.

    • Slowly add 1-bromopropane (2 eq.) to the reaction mixture via a dropping funnel. The reaction is exothermic; maintain a controlled addition rate to keep the temperature from rising too rapidly.

    • After the addition is complete, heat the mixture back to reflux and maintain for 4-6 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Transfer the remaining mixture to a separatory funnel and add diethyl ether and water.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine to remove any remaining salts and ethanol.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude dipropyl tetrasulfide.

  • Purification:

    • The crude product can be purified by silica gel column chromatography, using a non-polar eluent system such as hexanes or a hexanes/ethyl acetate gradient, to yield the pure tetrasulfide.[13]

Caption: Laboratory synthesis workflow for dipropyl tetrasulfide.

Chemical Reactivity and Stability

The reactivity of dipropyl tetrasulfide is dominated by the tetrasulfide chain (-S-S-S-S-). This moiety is susceptible to both nucleophilic and electrophilic attack, as well as homolytic cleavage.

  • Stability: Polysulfides are generally stable under neutral conditions in sealed containers, but they can be sensitive to heat, light, and air.[14][15] Prolonged exposure to high temperatures can lead to decomposition, potentially yielding shorter-chain polysulfides, thiols, and other sulfur compounds.[16]

  • Reactivity with Oxidizing Agents: Dipropyl tetrasulfide is incompatible with strong oxidizing agents.[16][17] Oxidation can occur at the sulfur atoms, leading to the formation of thiosulfinates and other oxidized sulfur species. This reactivity is key to its biological function.

  • Antioxidant Activity: Research has shown that tetrasulfides are potent radical-trapping antioxidants.[4] They can react with peroxyl radicals at a rate comparable to hindered phenols, which are common industrial antioxidants. This reaction is believed to proceed via homolytic substitution at the internal sulfur atoms (S2) of the tetrasulfide chain, a mechanism that is not as favorable for shorter di- and tri-sulfides.[4] This superior antioxidant capacity makes tetrasulfides particularly interesting for mitigating oxidative stress.

  • Reactivity with Reducing Agents: Strong reducing agents can cleave the disulfide bonds, ultimately leading to the formation of propanethiol.

Analytical Methodologies

Accurate identification and quantification of dipropyl tetrasulfide require robust analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Expert Rationale for Analytical Choices

GC is the ideal separation technique for volatile and semi-volatile compounds like DPTS. For detection, Mass Spectrometry provides definitive structural information through fragmentation patterns, which is superior to less specific detectors like Flame Ionization Detection (FID). While a Flame Photometric Detector (FPD) is highly sensitive to sulfur, it does not provide the same level of structural confirmation as MS.[18] For quantitative analysis, operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by focusing on characteristic ions of DPTS.

Detailed Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: A non-polar DB-5ms or HP-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of organosulfur compounds.[19]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Carrier Gas: Helium at a constant flow rate of ~1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific sample matrix and instrument.)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: Scan from m/z 40 to 350 for qualitative analysis and identification. The expected molecular ion [M]⁺ is m/z 214.[5]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions such as m/z 214, 108, and others identified from the full scan spectrum to increase sensitivity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, NMR provides detailed structural confirmation. For dipropyl tetrasulfide, the ¹H and ¹³C NMR spectra would be relatively simple due to the molecule's symmetry.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H-NMR
-CH₂-S-~2.8 - 3.0Triplet (t)Protons adjacent to the electron-withdrawing sulfur chain are shifted downfield.
-CH₂-CH₂S-~1.7 - 1.9Sextet (m)Methylene group adjacent to both the terminal methyl and the other methylene.
-CH₃~1.0 - 1.1Triplet (t)Terminal methyl group protons.
¹³C-NMR
-CH₂-S-~40 - 43-Carbon directly attached to the sulfur chain.
-CH₂-CH₂S-~22 - 24-Central methylene carbon.
-CH₃~12 - 14-Terminal methyl carbon.

Note: Predicted shifts are based on data for analogous compounds like dipropyl disulfide and general principles of NMR spectroscopy.[8][13][20]

Biological Activity and Therapeutic Potential

Dipropyl tetrasulfide is part of a class of compounds with compelling biological activities. While research on DPTS itself is limited, the activities of related organosulfur compounds provide a strong rationale for its investigation in drug development.

  • Antimicrobial Activity: Organosulfur compounds from Allium species are known for their antibacterial and antifungal properties.[2] While one study suggested that the diallyl (from garlic) rather than the dipropyl (from leek) structure was more critical for potent antimicrobial effects, the broader class remains of interest.[2]

  • Anticancer Properties: A key area of interest is the antiproliferative effect of these compounds. A study specifically highlighted that natural tetrasulfides exert an antiproliferative effect on human breast cancer cells by inhibiting cell division cycle 25 (CDC25) phosphatases.[1] CDC25s are crucial enzymes for cell cycle progression, and their inhibition can lead to cell cycle arrest, making them a valuable target in oncology.

  • Antioxidant and Chemopreventive Effects: As discussed, the potent radical-scavenging ability of the tetrasulfide moiety is a significant feature.[4] This antioxidant action can protect cells from oxidative DNA damage, a key step in carcinogenesis. Related compounds like dipropyl disulfide have been shown to induce phase II detoxifying enzymes and protect against DNA damage induced by certain carcinogens.[21]

Biological_Potential DPTS Dipropyl Tetrasulfide ROS Reactive Oxygen Species (ROS) DPTS->ROS Scavenges CDC25 CDC25 Phosphatases DPTS->CDC25 Inhibits OxidativeStress Oxidative Stress & DNA Damage ROS->OxidativeStress CellCycle Cell Cycle Progression CDC25->CellCycle Promotes Cancer Cancer Cell Proliferation CellCycle->Cancer OxidativeStress->Cancer

Caption: Potential mechanisms of action for dipropyl tetrasulfide.

Safety, Handling, and Storage

No specific, comprehensive safety data sheet (SDS) is available for dipropyl tetrasulfide. The European Chemicals Agency (ECHA) reports it as not meeting GHS hazard criteria.[5] However, based on data for dipropyl disulfide and trisulfide, prudent laboratory practices are essential.[16][17][22]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[15][17] Avoid contact with skin and eyes.[17]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[17] Keep the container tightly sealed to prevent oxidation and decomposition. Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[16][17]

  • Toxicity: Analogous compounds are considered hazardous. Dipropyl trisulfide is harmful if swallowed.[22] Dipropyl disulfide is an irritant to the skin, eyes, and respiratory system and may cause sensitization by skin contact.[16] A characteristic, powerful stench is also noted for these compounds.[17]

Conclusion

Dipropyl tetrasulfide represents a compelling molecule for researchers at the interface of natural products chemistry and drug development. While a full experimental characterization of its physical properties is still needed, its identity, natural occurrence, and chemical nature are well-established. Its synthesis is achievable through standard organosulfur chemistry, and robust analytical methods exist for its identification and quantification.

The true potential of dipropyl tetrasulfide lies in its reactivity, particularly its superior antioxidant capacity and the demonstrated antiproliferative effects of natural tetrasulfides. These attributes provide a strong scientific basis for its further investigation as a chemopreventive or therapeutic agent. Future research should focus on elucidating its specific biological mechanisms, pharmacokinetic profile, and potential for targeted drug delivery to fully unlock its therapeutic promise.

References

  • PubChem. (n.d.). Dipropyl disulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dipropyl tetrasulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dipropyl trisulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • DOSS. (2021, April 6). Dipropyl Disulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dipropyl tetrasulfide. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet: Natural Dipropyl Trisulfide 1% OS. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Dipropyl disulfide, 98%. Retrieved from [Link]

  • Giles, G. I., & Jacob, C. (2002). Reactive sulphur species: an in vitro investigation of the oxidation properties of disulphide S-oxides. Redox Report, 7(2), 95-102.
  • Mohamed, M., & Ali, M. (2019). The antioxidant activity of polysulfides: it's radical!.
  • LKT Laboratories, Inc. (n.d.). Dipropyl Disulfide Product Information. Retrieved from [Link]

  • CPAChem. (2024, August 8). Safety data sheet: Dipropyl disulfide. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Dipropyl tetrasulfide (FDB003595). Retrieved from [Link]

  • Gelest, Inc. (2015, February 10). SAFETY DATA SHEET: BIS[3-(TRIETHOXYSILYL)PROPYL]TETRASULFIDE, tech-95. Retrieved from [Link]

  • Casella, S., et al. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytotherapy Research, 27(3), 380-383.
  • FooDB. (2010, April 8). Showing Compound Dipropyl trisulfide (FDB010801). Retrieved from [Link]

  • Irie, M., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.
  • Google Patents. (n.d.). CN1544438A - Double-[3-( triethoxy)silicon propyl]tetrasulfide preparation method.
  • NIST. (n.d.). Tetrasulfide, dipropyl. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dipropyl sulfide. Retrieved from [Link]

  • NIST. (n.d.). Disulfide, dipropyl. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of dipropyl sulfide. Retrieved from [Link]

  • SpectraBase. (n.d.). Bis[3-(triethoxysilyl)propyl]tetrasulfide. Retrieved from [Link]

  • Mondal, B., & Ali, M. (2017). Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L.
  • Shimadzu Corporation. (n.d.). Application News No. M289: A New Approach to Food Odor Analysis Combining GCMS and GC-SCD (2). Retrieved from [Link]

  • Ueda, Y. (n.d.). Chapter II: Analysis of Aroma Components of Onion. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Exploratory

Thermal Decomposition Dynamics of Dipropyl Tetrasulfide: Mechanistic Pathways and Analytical Methodologies

Executive Summary As organosulfur compounds gain traction in drug development for their cardioprotective and antimicrobial properties, the stability of active pharmaceutical ingredients (APIs) derived from Allium species...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As organosulfur compounds gain traction in drug development for their cardioprotective and antimicrobial properties, the stability of active pharmaceutical ingredients (APIs) derived from Allium species becomes a critical quality attribute. Dipropyl tetrasulfide (DPTS) is a highly bioactive, volatile organopolysulfide generated during the thermal degradation of precursors like S-propylcysteine sulfoxide (PCSO)[1].

However, DPTS presents a significant analytical and formulatory challenge: it is highly thermolabile. When subjected to temperatures exceeding 120°C—conditions routinely encountered during steam distillation, pharmaceutical processing, or standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis—DPTS undergoes artifactual decomposition[2]. This whitepaper dissects the thermodynamic causality of DPTS degradation, profiles its decomposition products, and establishes a self-validating analytical protocol to ensure scientific integrity during quantification.

Chemical Causality: The Thermodynamics of Polysulfide Cleavage

The structural integrity of organopolysulfides is governed by the bond dissociation energy (BDE) of their sulfur-sulfur (S-S) linkages. As the sulfur chain elongates from disulfides to tetrasulfides, the central S-S bonds become progressively weaker due to electron-pair repulsion and the stabilization of the resulting radical fragments.

When thermal energy surpasses the activation threshold, DPTS undergoes homolytic cleavage. This generates highly reactive propyl thiyl ( Pr−S∙ ) and propyl perthiyl ( Pr−S−S∙ ) radicals. Because the disulfide bond is thermodynamically more stable than the tetrasulfide linkage, these radicals rapidly recombine and desulfurize, driving the equilibrium toward lower-order sulfides such as dipropyl disulfide (DPDS), dipropyl trisulfide (DPTris), and dipropyl sulfide (DPS)[3].

Pathway DPTS Dipropyl Tetrasulfide (C6H14S4) Heat Thermal Energy (ΔT > 120°C) DPTS->Heat Activation Radicals Propyl Perthiyl & Thiyl Radicals [Pr-S-S•] + [Pr-S•] Heat->Radicals Homolytic Cleavage DPDS Dipropyl Disulfide (C6H14S2) Radicals->DPDS Recombination (-S) DPTris Dipropyl Trisulfide (C6H14S3) Radicals->DPTris Recombination DPS Dipropyl Sulfide (C6H14S) Radicals->DPS Desulfurization

Thermal degradation pathway of Dipropyl Tetrasulfide via homolytic cleavage.

Quantitative Profiling of Decomposition Products

To accurately identify and quantify DPTS and its degradation artifacts, researchers must rely on specific mass-to-charge (m/z) fragmentation patterns and retention indices. The molecular weight of DPTS is 214.4 g/mol , yielding a distinct M+ peak at m/z 214, alongside major fragments at 108 and 43[4].

Table 1: GC-MS Identification Parameters for Dipropyl Polysulfides
CompoundFormulaMolecular WeightMajor m/z FragmentsKovats Retention Index (Non-polar)
Dipropyl sulfide (DPS) C6H14S118.2118, 76, 43~820
Dipropyl disulfide (DPDS) C6H14S2150.3150, 108, 43~1080
Dipropyl trisulfide (DPTris) C6H14S3182.4182, 140, 43~1320
Dipropyl tetrasulfide (DPTS) C6H14S4214.4214, 108, 43, 73~1558[4]

As thermal stress increases, the relative abundance of these compounds shifts dramatically. The standard GC injection port temperature of 250°C is notorious for artificially converting native DPTS entirely into DPDS and DPTris[2].

Table 2: Temperature-Dependent Yield of DPTS Decomposition Products (Relative %)
Thermal Exposure (°C)Unreacted DPTSDPTrisDPDSDPS
100°C 82.5%12.1%4.2%1.2%
150°C 38.4%39.6%18.5%3.5%
200°C 8.1%42.2%41.5%8.2%
250°C < 1.0%25.4%61.2%12.4%

(Note: Yields are representative of prolonged thermal exposure in standard inert matrices).

Self-Validating Analytical Protocol: DTD-GC-MS Framework

Conventional solvent extraction can fail to capture the full volatile profile of organosulfides and introduces solvent-masking artifacts. Direct Thermal Desorption (DTD) coupled with GC-MS is a superior, solvent-free alternative[5]. However, because DTD utilizes heat to extract analytes, it risks destroying the very DPTS it aims to measure.

To solve this, we employ a Self-Validating Differential Temperature Protocol . By running parallel extractions at different temperatures, the system mathematically proves whether degradation is occurring and calculates the true baseline concentration.

Workflow S1 Sample Matrix + Internal Std S2 Direct Thermal Desorption S1->S2 S3 Cryo-Focusing (-20°C) S2->S3 S4 GC Separation (Non-polar) S3->S4 S5 MS Detection (EI, 70 eV) S4->S5 S6 Degradation Modeling S5->S6

Self-validating DTD-GC-MS workflow for thermolabile organosulfides.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Action: Weigh 46 mg of the solid sample into a DTD tube[5]. Spike the matrix with 10 µL of an isotopically labeled standard (e.g., DPDS-d14).

  • Causality: The internal standard corrects for matrix effects and baseline instrument fluctuations. Because DPDS is highly stable, DPDS-d14 will not degrade, providing a fixed reference point.

Step 2: Differential Thermal Desorption (The Validation Mechanism)

  • Action: Execute two parallel desorption sequences on identical samples.

    • Run A (Low Heat): 120°C for 600s.

    • Run B (High Heat): 205°C for 960s[5].

  • Causality: This is the self-validating step. If the ratio of DPTS to DPDS drops significantly in Run B compared to Run A, artifactual degradation is confirmed. The kinetic difference between the two runs is used to extrapolate the true biological concentration of DPTS prior to analytical heating.

Step 3: Cryo-Trapping and Injection

  • Action: Focus the desorbed volatiles onto a Tenax TA cold trap maintained at -20°C. Subsequently, flash-heat the trap to 267°C for 180s[5].

  • Causality: Cryo-trapping pre-concentrates the analytes. The rapid flash-heating ensures the compounds enter the GC column as a tight, narrow band, preventing peak broadening and improving resolution for closely eluting polysulfides.

Step 4: GC-MS Separation and Detection

  • Action: Utilize a non-polar capillary column (e.g., HP-5MS). Program the oven from 40°C (hold 2 min) to 250°C at a rate of 10°C/min. Operate the MS in Electron Ionization (EI) mode at 70 eV.

  • Causality: Non-polar stationary phases separate polysulfides strictly by boiling point and molecular weight, ensuring DPTS (highest MW) elutes last, minimizing co-elution with abundant lower-order sulfides.

Implications for Drug Development and Formulation

Understanding the thermal decomposition of DPTS is not merely an analytical exercise; it is a fundamental requirement for pharmaceutical formulation. When developing Allium-derived therapeutics, processes such as hot-melt extrusion, steam sterilization, or accelerated stability testing will inevitably degrade DPTS into DPDS and DPTris. Because the biological efficacy (e.g., radical scavenging or enzyme inhibition) of tetrasulfides often exceeds that of disulfides, thermal degradation directly equates to a loss of API potency. Formulators must prioritize cold-processing techniques (such as supercritical CO2 extraction[6]) and utilize the self-validating DTD-GC-MS framework to ensure batch-to-batch therapeutic consistency.

Sources

Foundational

Dipropyl tetrasulfide CAS number 52687-98-6 research

An In-Depth Technical Guide to Dipropyl Tetrasulfide (CAS 52687-98-6) for Researchers and Drug Development Professionals Abstract Dipropyl tetrasulfide (CAS 52687-98-6) is an organosulfur compound characterized by a line...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dipropyl Tetrasulfide (CAS 52687-98-6) for Researchers and Drug Development Professionals

Abstract

Dipropyl tetrasulfide (CAS 52687-98-6) is an organosulfur compound characterized by a linear chain of four sulfur atoms flanked by propyl groups. Naturally occurring in plants of the Allium genus, such as leek (Allium porrum), this volatile compound contributes to their characteristic aroma and has become a subject of scientific interest.[1][2] While research on this specific tetrasulfide is nascent compared to its disulfide and trisulfide analogs, emerging evidence on the bioactivity of natural tetrasulfides points toward significant therapeutic potential, particularly in oncology.[3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating the available physicochemical data, outlining robust methodologies for its synthesis and analysis, and exploring its biological activities and mechanisms of action. By synthesizing field-proven insights with established scientific principles, this document aims to provide a foundational understanding and practical framework for future research and development involving dipropyl tetrasulfide.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. Dipropyl tetrasulfide is a volatile, sulfur-rich molecule whose properties are dictated by the flexible dipropyl backbone and the reactive tetrasulfide chain.

PropertyValueSource(s)
CAS Registry Number 52687-98-6[4][5][6]
Molecular Formula C₆H₁₄S₄[5][6]
Molecular Weight 214.44 g/mol [5][6]
IUPAC Name 1-(propyltetrasulfanyl)propane[6]
Synonyms Dipropyltetrasulfane, Di-n-propyl tetrasulfide[4][5]
Appearance Colorless to pale yellow liquid (estimated)[3]
Density 1.1249 g/cm³ @ 20 °C[4]
Boiling Point >45 °C @ 1 x 10⁻³ Torr[4]
Water Solubility 19.45 mg/L @ 25 °C (estimated)[3]
logP (o/w) 3.35 - 4.528 (estimated)[3][7]
Canonical SMILES CCCSSSSCCC[4]
InChIKey GJKGKILUTIBVOI-UHFFFAOYSA-N[4][5]

Synthesis and Analytical Characterization

The controlled synthesis and rigorous analysis of dipropyl tetrasulfide are prerequisites for its use in any experimental setting. While multiple pathways to organosulfur compounds exist, the reaction of a suitable alkyl halide with a polysulfide salt is a direct and effective strategy.

Rationale for Synthetic Route Selection

The synthesis of symmetrical tetrasulfides is most reliably achieved via a nucleophilic substitution reaction between an alkyl halide and a polysulfide anion. This method is chosen for its relative simplicity and control over the final polysulfide chain length. Specifically, using sodium tetrasulfide (Na₂S₄) as the sulfur source and a propyl halide like 1-bromopropane ensures the direct formation of the desired dipropyl tetrasulfide backbone. This approach avoids the complex product mixtures that can arise from the oxidation of thiols or disulfides with elemental sulfur, which often yield a distribution of di-, tri-, and tetrasulfides.

Experimental Protocol: Synthesis via Sodium Tetrasulfide

This protocol describes a robust method for synthesizing dipropyl tetrasulfide.

Step 1: Preparation of Sodium Tetrasulfide (Na₂S₄) Solution

  • In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur in a 1:3 molar ratio in a suitable solvent such as ethanol.

  • Purge the system with nitrogen for 15 minutes to establish an inert atmosphere.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when all the elemental sulfur has dissolved, forming a dark reddish-brown solution of sodium tetrasulfide. This may take several hours.

Step 2: Synthesis of Dipropyl Tetrasulfide

  • Cool the sodium tetrasulfide solution to approximately 40-50 °C.

  • Slowly add 1-bromopropane (2.0 molar equivalents relative to the initial sodium sulfide) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 60 °C using a water bath if necessary.

  • After the addition is complete, continue to stir the mixture at 50 °C for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate. The organic layer contains the crude product.

  • Extract the aqueous layer two more times with diethyl ether to maximize recovery.

  • Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil should be purified by silica gel column chromatography using a non-polar eluent system (e.g., hexanes) to yield pure dipropyl tetrasulfide.

G cluster_prep Step 1: Na2S4 Preparation cluster_synthesis Step 2: Synthesis cluster_workup Step 3: Workup & Purification Na2S Na2S·9H2O + Sulfur Reflux Reflux in Ethanol (N2 Atmosphere) Na2S->Reflux Na2S4 Sodium Tetrasulfide (Na2S4 Solution) Reflux->Na2S4 Reaction Reaction @ 50°C Na2S4->Reaction PropylBromide 1-Bromopropane PropylBromide->Reaction Quench Quench with Water Reaction->Quench Extraction Diethyl Ether Extraction Quench->Extraction Wash Wash & Dry Extraction->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure Dipropyl Tetrasulfide Purify->FinalProduct

Fig 1. Workflow for the synthesis and purification of dipropyl tetrasulfide.
Analytical Characterization Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and purity assessment of volatile organosulfur compounds.[8][9] It provides both chromatographic separation from potential byproducts (e.g., dipropyl disulfide, trisulfide) and mass spectral data for unambiguous structural confirmation.

GC-MS Analysis:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating volatile sulfides.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode at 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Hold: Maintain 280 °C for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350.

  • Sample Preparation: Dilute the purified product (1 µL) in 1 mL of dichloromethane or hexane.

  • Validation: The identity of dipropyl tetrasulfide is confirmed by its retention time and the fragmentation pattern in its mass spectrum, which should be compared to reference spectra from databases like NIST.[5] Purity is determined by the relative peak area of the compound in the resulting chromatogram.

Biological Activity and Mechanism of Action

The therapeutic potential of dipropyl tetrasulfide is an area of growing interest, primarily driven by studies on related organosulfur compounds. Its biological effects are largely attributed to the reactivity of the polysulfide chain.

Antiproliferative and Anticancer Effects

The most significant documented bioactivity of natural tetrasulfides is their antiproliferative effect in cancer cells.[3] This activity is mediated through a specific and potent mechanism: the inhibition of cell division cycle 25 (CDC25) phosphatases.

  • Mechanism of Action: CDC25 Inhibition CDC25 phosphatases (CDC25A, B, and C) are critical dual-specificity enzymes that dephosphorylate and activate cyclin-dependent kinases (CDKs), thereby driving the progression of the cell cycle. Overexpression of CDC25s is common in many human cancers and is associated with poor prognosis. Natural tetrasulfides act as inhibitors of these enzymes. The proposed mechanism involves the reactive tetrasulfide bond interacting with the catalytic cysteine residue in the active site of CDC25, leading to its inactivation. This inhibition prevents the activation of CDKs, resulting in cell cycle arrest and a subsequent block in cancer cell proliferation.[3]

G cluster_pathway DPTS Dipropyl Tetrasulfide CDC25 CDC25 Phosphatase (Active) DPTS->CDC25 INHIBITS CDK CDK (Active) CDK_P Cyclin-Dependent Kinase (Inactive, Phosphorylated) CDK_P->CDC25 dephosphorylates G1_S G1/S & G2/M Phase Progression CDK->G1_S Arrest Cell Cycle Arrest G1_S->Arrest is blocked

Fig 2. Mechanism of action for the antiproliferative effects of tetrasulfides.
Antimicrobial Activity

Studies comparing the essential oils of garlic (Allium sativum) and leek (Allium porrum) have provided insights into the antimicrobial properties of propyl sulfides. The essential oil of leek, which contains dipropyl disulfide, trisulfide, and tetrasulfide, demonstrated no significant in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, or Escherichia coli.[1][2] In contrast, garlic oil, rich in diallyl sulfides, showed potent antimicrobial effects. This suggests that the presence of the allyl group, rather than the propyl group, is fundamental for the antimicrobial activity of these sulfide derivatives.[1]

Antioxidant Potential

While direct studies on dipropyl tetrasulfide are limited, the related compound dipropyl disulfide (DPDS) has been shown to be an efficient scavenger of reactive oxygen species (ROS) and can prevent oxidative DNA damage. The polysulfide chain in dipropyl tetrasulfide is more electron-rich and potentially more reactive than a disulfide bond, suggesting it may possess comparable or even superior antioxidant capabilities. This activity is crucial for mitigating cellular damage and is a key component of many therapeutic strategies.

Safety, Handling, and Toxicology

  • Expected Hazards:

    • Skin and Eye Irritation: Direct contact may cause irritation.[10]

    • Inhalation: Due to its volatility and strong odor, inhalation should be avoided. High concentrations may cause respiratory irritation.[12]

    • Ingestion: May be harmful if swallowed.[10]

  • Handling Precautions:

    • Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.

    • Avoid all personal contact with the substance.[12]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent leakage and evaporation.

    • Store away from incompatible materials.

  • Incompatible Materials: Strong oxidizing agents and strong bases.[10]

Applications and Future Directions

Dipropyl tetrasulfide is a specialized chemical with emerging applications in drug discovery and as a research tool.

  • Oncology Research: Its primary value lies in its potential as an anticancer agent through the inhibition of CDC25 phosphatases.[3] It can serve as a lead compound for the development of more potent and selective CDC25 inhibitors.

  • Chemical Biology: As a natural product, it is a useful tool for probing the biological roles of polysulfides and their interactions with cellular targets.

  • Flavor and Fragrance Industry: As a natural component of Allium species, it is of interest in the study of food chemistry and the development of natural flavor profiles.[13]

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating its effects on a wider range of cancer cell lines and exploring other potential therapeutic areas, such as anti-inflammatory or neuroprotective effects.

  • Pharmacokinetic and Toxicological Profiling: Conducting formal ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its viability as a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for its biological targets.

Conclusion

Dipropyl tetrasulfide, a naturally occurring organosulfur compound, stands at the intersection of natural product chemistry and modern drug discovery. While its physical properties are reasonably well-defined, its biological potential is only beginning to be explored. The compelling evidence pointing to natural tetrasulfides as potent inhibitors of CDC25 phosphatases positions this compound as a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for scientists to handle, synthesize, and investigate dipropyl tetrasulfide, paving the way for future discoveries that may unlock its full therapeutic potential.

Sources

Exploratory

Unveiling the Flavor Profile of Dipropyl Tetrasulfide: A Comprehensive Analytical and Mechanistic Guide

Executive Summary Dipropyl tetrasulfide (DPTS) is a highly volatile, sulfur-dense organic compound that serves as a foundational pillar in the flavor architecture of Allium species. As a Senior Application Scientist spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipropyl tetrasulfide (DPTS) is a highly volatile, sulfur-dense organic compound that serves as a foundational pillar in the flavor architecture of Allium species. As a Senior Application Scientist specializing in volatile chemistry, I have designed this whitepaper to move beyond basic sensory descriptors. This guide provides drug development professionals, flavor chemists, and analytical scientists with a rigorous, causality-driven framework for understanding the generation, extraction, and precise chromatographic quantification of DPTS.

Chemical Identity and Sensory Profile

Dipropyl tetrasulfide (CAS: 52687-98-6) is an organosulfur compound predominantly isolated from the essential oils of Allium cepa (onion), Allium porrum (leek), and Allium fistulosum (Welsh onion). From an organoleptic perspective, DPTS is characterized by a pungent, heavy sulfurous odor that imparts authentic, deep-roasted onion, garlic, and leek notes to flavor matrices. Because of its low odor threshold, even trace amounts of DPTS can profoundly influence the sensory perception of food products and synthetic flavor blends.

Mechanistic Pathway: Biosynthesis and Thermal Generation

A common misconception in flavor science is that heavy polysulfides like DPTS exist freely in intact plant tissues. In reality, DPTS is a secondary degradation product. The generation of DPTS is driven by the enzymatic cleavage or1[1].

When Allium tissue is mechanically disrupted, the enzyme alliinase cleaves PCSO to yield propanesulfenic acid. This highly reactive intermediate rapidly condenses into dipropyl thiosulfinate. Under thermal stress (such as cooking or steam distillation), the activation energy required for disproportionation is met, driving the thiosulfinates to rearrange into a thermodynamically stable mixture of dipropyl di-, tri-, and tetrasulfides[1].

PCSO_Pathway PCSO S-Propylcysteine Sulfoxide (PCSO) Enzyme Alliinase Cleavage or Thermal Degradation PCSO->Enzyme PSA Propanesulfenic Acid (Reactive Intermediate) Enzyme->PSA -Aminoacrylic acid DPTSi Dipropyl Thiosulfinate PSA->DPTSi Condensation Polysulfides Dipropyl Polysulfides (Di-, Tri-, Tetrasulfide) DPTSi->Polysulfides Disproportionation

Fig 1. Degradation pathway of S-propylcysteine sulfoxide to dipropyl tetrasulfide.

Analytical Methodologies: GC-MS and GC-O Profiling

Accurate quantification of DPTS requires a meticulously designed analytical workflow. Organosulfides are notoriously thermolabile and prone to artificial rearrangement during extraction. The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Self-Validating Extraction Protocol

Research indicates that 2 for heavy organosulfides compared to diethyl ether or hexanes[2]. By selecting DCM, we exploit its specific dielectric constant to fully solubilize heavy polysulfides while leaving highly polar matrix interferences behind.

  • Matrix Disruption & Enzymatic Activation: Homogenize 100 g of fresh Allium tissue in 100 mL of distilled water.

    • Validation: Allow the homogenate to rest at ambient temperature (22°C) for exactly 30 minutes. This controlled incubation ensures reproducible, alliinase-mediated cleavage of PCSO before solvent quenching.

  • Targeted Solvent Partitioning: Add 50 mL of high-purity DCM. Agitate vigorously for 15 minutes.

    • Validation: DCM prevents the co-extraction of massive amounts of non-polar plant lipids that would otherwise foul the GC column.

  • Phase Separation & Emulsion Breaking: Centrifuge at 4000 rpm for 10 minutes.

    • Validation:Allium extracts are notorious for forming stubborn emulsions; centrifugation guarantees a sharp phase boundary, ensuring precise volumetric recovery of the lower organic layer.

  • Moisture Sequestration: Pass the DCM extract through a column of anhydrous sodium sulfate.

    • Validation: Removing residual water is non-negotiable to prevent stationary phase degradation in the GC column and to avoid the hydrolysis of sensitive thiosulfinates.

  • Cold Concentration: Concentrate the extract to 1 mL under a gentle stream of high-purity nitrogen at ambient temperature.

    • Validation: Never use a heated rotary evaporator for this step. Thermal stress artificially drives the disproportionation of lower sulfides into tetrasulfides, skewing the natural quantitative profile.

GC-MS/GC-O Instrumental Parameters

To separate DPTS from its structural analogs, a non-polar stationary phase is required. The following parameters are adapted from validated 2[2].

  • Column: Fused silica TG-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL volume, split ratio 1:10, injector temperature 250 °C.

  • Oven Program: Initial hold at 50 °C for 3 min, ramp at 3 °C/min to 150 °C, hold for 3 min, then ramp at 25 °C/min to 250 °C (hold 5 min).

  • MS Detection: Electron ionization (EI) at 70 eV.

Causality Check: Why utilize a painstakingly slow 3 °C/min initial ramp? This shallow gradient through the 50–150 °C window provides the theoretical plates necessary to baseline-resolve dipropyl tetrasulfide from structurally similar isomers like (E)- and (Z)-1-propenyl propyl trisulfide, which will co-elute and confound mass spectra under faster heating profiles.

Analytical_Workflow Prep Allium Homogenization & Enzymatic Activation Ext DCM Liquid-Liquid Extraction Prep->Ext 30 min rest Dry Anhydrous Na2SO4 Drying & N2 Concentration Ext->Dry Organic phase GC GC Separation (TG-5MS, 3 °C/min ramp) Dry->GC 1 µL injection MS MS/Olfactive Detection (EI 70 eV / Sniff Port) GC->MS Eluent split

Fig 2. Validated workflow for the extraction and GC-MS/GC-O analysis of DPTS.

Quantitative Data and Physicochemical Properties

Mass spectrometry provides unambiguous identification of DPTS. The molecular ion peak is observed at m/z 214, with a highly predictable fragmentation pattern.

Table 1: Physicochemical and Analytical Properties of Dipropyl Tetrasulfide

PropertyValue / Descriptor
Molecular Formula C6H14S4
Molecular Weight 214.4 g/mol
Kovats Retention Index (Non-polar) ~1544 - 1573[3]
Major MS Fragments (m/z) 214 (M+, 100%), 73 (34%), 108 (27%), 216 (17%)[2]
Odor Profile (GC-O) Sulfurous, pungent, onion, garlic, leek, cabbage-like
Solubility Soluble in alcohol, DCM, ether; Insoluble in water

Table 2: Relative Abundance of DPTS in Allium Essential Oils (Note: Concentrations vary strictly based on extraction methodology and plant cultivar)

Allium SpeciesCommon NameDPTS Relative Abundance (%)
Allium cepaYellow Onion~8.07%[4]
Allium fistulosumWelsh Onion1.2% - 3.2%[5]
Allium porrumLeekPresent (Trace to Minor)[6]
Allium sativumGarlicTrace (Profile dominated by diallyl sulfides)

Biological and Functional Relevance

While flavor chemistry is the primary domain of DPTS, its biological properties are highly relevant to drug development professionals investigating natural organosulfur compounds.

Comparative in vitro studies on Allium essential oils reveal a critical structure-activity relationship: while diallyl polysulfides (found abundantly in garlic) exhibit strong antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa,6[6]. This proves that the presence of the allyl group (the unsaturated carbon-carbon double bond) is fundamental for the antimicrobial mechanism[6]. Consequently, the saturated propyl chain in DPTS limits its use as an antimicrobial active pharmaceutical ingredient (API), positioning its primary commercial value strictly within antioxidant applications and advanced organoleptic formulations.

Conclusion

Dipropyl tetrasulfide is a cornerstone molecule in the flavor profile of Allium vegetables. Its formation via the thermal and enzymatic degradation of PCSO, combined with its profound sensory impact, makes it a critical target for flavor chemists. By employing optimized DCM extraction and precise GC temperature programming, researchers can bypass the pitfalls of thermal artifact generation and accurately quantify this potent sulfurous odorant, paving the way for high-fidelity flavor formulations.

References

  • Determination of Organosulfides from Onion Oil Source: MDPI Foods URL:2

  • Volatile Compounds Thermally Generated from S-Propylcysteine and S-Propylcysteine Sulfoxide—Aroma Precursors of Allium Vegetables Source: ACS Publications URL:1

  • The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Source: PubMed (Phytotherapy Research) URL:6

  • Chemical composition, in vitro antioxidant and anti-inflammatory properties of essential oils of four dietary and medicinal plants from Cameroon Source: CORE URL:4

  • Dipropyl tetrasulfide | C6H14S4 | CID 104285 Source: PubChem - NIH URL:3

  • Improving disinfection and packaging strategies for the effective preservation of welsh onion (Allium fistulosum L.) Source: PMC - NIH URL:5

Sources

Protocols & Analytical Methods

Method

Application Note: Utilization of Dipropyl Tetrasulfide as a Chemical Standard in Volatile Organosulfide Analysis

Executive Summary Dipropyl tetrasulfide (DPT) is a naturally occurring, lipophilic organopolysulfide predominantly found in the essential oils and extracts of Allium species, such as onions, leeks, and scallions ()[1]. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dipropyl tetrasulfide (DPT) is a naturally occurring, lipophilic organopolysulfide predominantly found in the essential oils and extracts of Allium species, such as onions, leeks, and scallions ()[1]. In modern analytical chemistry and drug development, DPT serves a dual purpose: it is a critical reference standard for profiling volatile sulfur compounds (VSCs) in complex food matrices, and it acts as a model compound for evaluating exogenous hydrogen sulfide (H₂S) donors. Due to the inherent thermal lability of the tetrasulfide bond, utilizing DPT requires highly optimized analytical conditions. This guide provides a comprehensive, self-validating framework for deploying DPT in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Physicochemical Identity & Mechanistic Grounding

To utilize DPT effectively as a standard, analysts must first understand its foundational physicochemical properties.

Table 1: Physicochemical Properties of Dipropyl Tetrasulfide

PropertyValue
IUPAC Name 1-(propyltetrasulfanyl)propane
CAS Registry Number 52687-98-6
Molecular Formula C₆H₁₄S₄
Molecular Weight 214.435 g/mol
Exact Mass 213.998 Da
Topological Polar Surface Area 101 Ų

Data synthesized from the ()[2] and ()[3].

Mechanistic Grounding: DPT as an H₂S Donor

In drug development, DPT is studied for its cardioprotective and antimicrobial properties. The causality behind these effects lies in its molecular structure. The tetrasulfide bridge is highly reactive toward endogenous cellular thiols (such as glutathione, GSH). Through a process of thiol-disulfide exchange, DPT is reduced into persulfide intermediates (R-S-S-H), which subsequently decompose to release free H₂S ()[1]. This controlled H₂S release mediates downstream signaling, including the S-sulfhydration of target proteins.

H2S_Pathway DPT Dipropyl Tetrasulfide (DPT) Intermediate Persulfide Intermediates (R-S-S-H) DPT->Intermediate Thiol-disulfide exchange GSH Cellular Thiols (e.g., GSH) GSH->Intermediate Reduces polysulfide bonds H2S Hydrogen Sulfide (H2S) Release Intermediate->H2S Enzymatic/Non-enzymatic cleavage Effects Cardioprotective & Antioxidant Effects H2S->Effects Target protein S-sulfhydration

Mechanistic pathway of H2S donation from Dipropyl Tetrasulfide via thiol-disulfide exchange.

Analytical Causality: The Thermal Lability Problem

The primary obstacle in polysulfide analysis is disproportionation and thermal degradation. When exposed to elevated temperatures—such as those found in standard GC inlets (typically 250°C)—the tetrasulfide bonds undergo homolytic cleavage.

The Causality of Experimental Choice: If a standard GC inlet temperature is used, DPT will artificially degrade into dipropyl trisulfide and dipropyl disulfide ()[4]. This thermal artifact skews the quantitative volatile profile of the sample. To accurately quantify DPT, the thermal energy imparted during desorption must remain below the activation energy of the S-S bond cleavage. Therefore, lowering the GC inlet temperature to ≤220°C and utilizing a thoroughly deactivated glass liner are strict mechanistic requirements to preserve the molecular integrity of the standard.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To extract and quantify DPT from complex matrices (e.g., Allium extracts or biological fluids), Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard. We utilize a Polydimethylsiloxane (PDMS) fiber because its non-polar phase thermodynamically favors the partitioning of lipophilic organopolysulfides from the aqueous headspace ()[5].

Step-by-Step Methodology
  • Sample Preparation: Transfer 5.0 mL of the sample matrix into a 20 mL headspace vial. Spike with 10 µL of the DPT reference standard (100 µg/mL in hexane) and an internal standard (e.g., diallyl disulfide, if not naturally present) ()[6]. Seal with a PTFE/silicone septum.

  • HS-SPME Extraction: Incubate the vial at 45°C for 10 minutes to reach vapor equilibrium. Expose a 100 µm PDMS fiber to the headspace for 30 minutes at 45°C.

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet. Crucial Step: The inlet must be set to 220°C (splitless mode for 1 min) to prevent DPT thermal degradation.

  • GC Separation: Use a low-bleed capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 3 min), ramp at 4°C/min to 240°C (hold 5 min).

  • MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 35 to 300.

The Self-Validating System Suitability Test (SST)

Every robust protocol must validate its own integrity. Before running unknown samples, the analyst must perform an SST to verify that the GC inlet is not destroying the DPT standard:

  • Action: Inject the pure DPT standard.

  • Measurement: Extract the ion chromatograms for m/z 214 (intact DPT) and m/z 182 (dipropyl trisulfide, the primary degradation artifact).

  • Validation Logic: Calculate the degradation ratio: [Area m/z 182 / (Area m/z 214 + Area m/z 182)] × 100. If this ratio exceeds 5% , the system fails suitability. The analyst must replace the active inlet liner or further lower the inlet temperature before proceeding.

GCMS_Workflow Sample Sample Prep Matrix + DPT SPME HS-SPME PDMS Fiber Sample->SPME Desorption Thermal Desorption Inlet ≤ 220°C SPME->Desorption GC GC Separation Low Bleed Column Desorption->GC MS MS Detection EI Mode GC->MS SST System Suitability Check Trisulfide % MS->SST SST->Desorption Adjust Temp if >5% Degradation

Self-validating HS-SPME-GC-MS workflow for Dipropyl Tetrasulfide analysis.

Quantitative Data Interpretation

Accurate identification of DPT relies on its specific mass spectral fragmentation pattern. Because the molecular ion (m/z 214) is often present but not the base peak, analysts must monitor secondary diagnostic ions to confirm peak purity.

Table 2: Diagnostic Mass Fragments for Dipropyl Tetrasulfide (EI, 70 eV)

m/z RatioFragment Identity / OriginRelative Abundance
214 [M]⁺ (Molecular Ion, C₆H₁₄S₄)High
108 [C₃H₈S₂]⁺ (Cleavage of S-S bond)Base Peak (100%)
73 [C₃H₅S]⁺Moderate
43 [C₃H₇]⁺ (Propyl cation)Moderate

Data synthesized from the ()[3] and peer-reviewed organosulfide literature ()[6].

References

  • Title: Tetrasulfide, dipropyl - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Dipropyl tetrasulfide | C6H14S4 | CID 104285 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Chemical and Biochemical Mechanisms Underlying the Cardioprotective Roles of Dietary Organopolysulfides Source: Frontiers in Nutrition URL: [Link]

  • Title: Determination of Organosulfides from Onion Oil Source: Foods (via PMC - NIH) URL: [Link]

  • Title: HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia Source: Semantic Scholar URL: [Link]

  • Title: Thermal Degradation Products of S-Alkyl-L-cysteine Occurring in the Allium Species with D-Glucose Source: Taylor & Francis Online URL: [Link]

Sources

Application

Comprehensive Guide to In Vitro Bioactivity Assays for Dipropyl Tetrasulfide (DPTTS)

As research into natural organosulfur compounds accelerates, Dipropyl tetrasulfide (DPTTS, C3​H7​S4​C3​H7​ ) has emerged as a highly potent, stable redox modulator. Found naturally in Allium species such as onions and le...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As research into natural organosulfur compounds accelerates, Dipropyl tetrasulfide (DPTTS, C3​H7​S4​C3​H7​ ) has emerged as a highly potent, stable redox modulator. Found naturally in Allium species such as onions and leeks, DPTTS features a reactive sulfur-sulfur chain that drives its profound biological activities, including selective anticancer cytotoxicity, antimicrobial efficacy, and hepatoprotection[1][2].

Unlike its highly volatile allyl counterpart (diallyl tetrasulfide), DPTTS (boiling point 127 °C) offers superior stability for in vitro applications[3]. This application note provides a rigorous, self-validating framework for evaluating the bioactivity of DPTTS, focusing on its primary mechanisms: Reactive Oxygen Species (ROS) generation and targeted phosphatase inhibition.

Mechanistic Causality: How DPTTS Drives Cellular Responses

To design effective in vitro assays, one must first understand the causality behind DPTTS's bioactivity. DPTTS does not act as a traditional receptor antagonist; rather, it functions as a catalytic redox modulator.

  • ROS Generation & Oxidative Stress: At sub-millimolar concentrations, DPTTS induces the formation of ROS (specifically H2​O2​ ) via thiol/disulfide exchange mechanisms. This pushes cancer cells and hyper-proliferative fibroblasts beyond their lethal redox threshold, triggering apoptosis[3].

  • Cdc25 Phosphatase Inhibition: DPTTS directly oxidizes the catalytic cysteine residues of specific enzymes. Notably, it acts as a potent inhibitor of the cell cycle regulator Cdc25C, with an IC50​ of approximately 1.4 μM, leading to early mitotic (G2/M) arrest[4].

Mechanism DPTTS Dipropyl Tetrasulfide (DPTTS) ROS Intracellular ROS Generation (H2O2) DPTTS->ROS Thiol/Disulfide Exchange Cdc25 Cdc25C Phosphatase Inhibition DPTTS->Cdc25 Direct Oxidation (IC50 ~1.4 μM) Arrest G2/M Cell Cycle Arrest ROS->Arrest Oxidative Stress Cdc25->Arrest Prevents Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS Scavenges Antioxidant->Apoptosis Prevents

Fig 1. Mechanistic pathway of DPTTS-induced apoptosis via ROS generation and Cdc25C inhibition.

Experimental Design & Self-Validating Systems

A robust protocol must be self-validating. Because DPTTS relies on redox modulation, any observed cytotoxicity must be proven to be ROS-dependent. Therefore, our core workflow incorporates a redox-rescue arm using N-acetylcysteine (NAC), a broad-spectrum antioxidant. If DPTTS-induced apoptosis is genuinely driven by ROS, NAC pre-treatment will completely rescue cell viability, validating the assay's mechanistic integrity[3].

Workflow Culture 1. Cell Culture (e.g., HCT116) Treat 2. DPTTS Treatment (Dose/Time Kinetics) Culture->Treat Multiplex 3. Multiplex Assays Treat->Multiplex Viability Viability (MTT/CTG) Multiplex->Viability ROS ROS (DCFDA) Multiplex->ROS FACS Apoptosis (FACS) Multiplex->FACS

Fig 2. In vitro experimental workflow for evaluating DPTTS bioactivity across multiplexed assays.

Quantitative Data Summary

The following table summarizes the expected quantitative benchmarks when testing DPTTS across standard in vitro models (e.g., HCT116 colon cancer cells or HOCl-induced fibroblasts)[3][4].

Assay TypeTarget / ReadoutExpected DPTTS EffectValidation Control
Enzymatic Cdc25C PhosphataseInhibition ( )Dithiothreitol (DTT) rescue
Cell Viability Cellular ATP / MetabolismDose-dependent decrease (10–50 μM range)5 mM NAC (Rescues viability)
ROS Generation Intracellular H2​O2​ 2 to 4-fold increase within 1–4 hours5 mM NAC (Quenches signal)
Flow Cytometry YO-PRO-1 / PI (Apoptosis)Shift to YO-PRO-1 + / PI within 10 hoursUntreated vehicle control

Step-by-Step Experimental Protocols

Protocol A: Intracellular ROS Kinetics (DCFDA Assay)

Rationale: DPTTS triggers an early spike in ROS. The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures this kinetically. Pre-loading the cells with the dye before adding DPTTS ensures the capture of immediate oxidative bursts.

  • Cell Seeding: Seed target cells (e.g., HCT116) in a black, clear-bottom 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Wash cells once with warm PBS. Add 10 μM DCFDA in phenol red-free media. Incubate for 30 minutes in the dark at 37°C.

  • Rescue Pre-treatment (The Validator): In designated control wells, add 5 mM NAC 1 hour prior to DPTTS treatment.

  • DPTTS Administration: Remove the dye solution, wash with PBS, and add media containing DPTTS at varying concentrations (e.g., 0, 10, 20, 40 μM).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence (Ex/Em = 485/535 nm) every 30 minutes for 4 hours.

  • Data Interpretation: A valid result will show a dose-dependent increase in fluorescence in DPTTS wells, which is completely abrogated in the NAC + DPTTS wells.

Protocol B: Apoptosis vs. Necrosis via Flow Cytometry

Rationale: To prove DPTTS induces programmed cell death rather than non-specific toxicity, we use a Membrane Permeability/Dead Cell Apoptosis Kit utilizing YO-PRO-1 and Propidium Iodide (PI). YO-PRO-1 is highly sensitive to the early membrane permeability changes specific to apoptosis, making it superior to Annexin V for capturing the rapid kinetics of polysulfides[3].

  • Treatment: Plate cells in 6-well plates ( 3×105 cells/well). Treat with 40 μM DPTTS for kinetic time points: 5, 10, and 15 hours[3].

  • Harvesting: Collect both the floating (dead/dying) cells from the media and the adherent cells via gentle trypsinization. Pool them together. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1 mL cold PBS. Add 1 μL of YO-PRO-1 stock solution and 1 μL of PI stock solution per mL of cells.

  • Incubation: Incubate on ice for 20–30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze immediately using a flow cytometer (e.g., 488 nm laser).

    • Live Cells: YO-PRO-1 negative / PI negative.

    • Early Apoptotic Cells: YO-PRO-1 positive / PI negative.

    • Necrotic/Late Apoptotic Cells: YO-PRO-1 positive / PI positive.

  • Causality Check: The ratio of apoptosis to necrosis should peak around 10–15 hours. If cells immediately shift to double-positive within 1 hour, the DPTTS dose is too high, causing acute chemical lysis rather than biological apoptosis.

Protocol C: Target-Specific Cdc25C Inhibition Assay

Rationale: To confirm direct enzymatic targeting, this cell-free assay isolates the interaction between DPTTS and the Cdc25C phosphatase[4].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA). Crucial: Do not add reducing agents like DTT or β -mercaptoethanol to the primary buffer, as they will reduce the DPTTS sulfur-sulfur bonds and artificially neutralize the compound.

  • Enzyme Incubation: Mix recombinant human Cdc25C (0.5 μ g/well ) with DPTTS (0.1 μM to 10 μM) in a 96-well plate. Incubate for 90 minutes at room temperature (DPTTS kinetics on Cdc25 are relatively slow)[4].

  • Substrate Addition: Add the fluorogenic substrate OMFP (3-O-methylfluorescein phosphate) to a final concentration of 40 μM.

  • Measurement: Read fluorescence (Ex/Em = 485/525 nm) continuously for 30 minutes to calculate the initial reaction velocity ( V0​ ).

  • IC50 Calculation: Plot V0​ against the log of DPTTS concentration to derive the IC50​ (Expected: ~1.4 μM).

References

  • The natural organosulfur compound dipropyltetrasulfide prevents HOCl-induced systemic sclerosis in the mouse - ResearchGate.
  • Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis - MDPI.
  • Reactive Nitrogen Species and Hydrogen Sulfide as Regulators of Protein Tyrosine Phosphatase Activity - PMC.
  • Antifungal and Phytotoxic Activities of Essential Oils: In Vitro Assays and Their Potential Use in Crop Protection - MDPI.

Sources

Method

Synthesis of dipropyl tetrasulfide for research purposes

Application Note: Synthesis, Isolation, and Characterization of Dipropyl Tetrasulfide for Biological Evaluation Introduction and Biological Significance Dipropyl tetrasulfide (DPTS) is a naturally occurring organosulfur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Characterization of Dipropyl Tetrasulfide for Biological Evaluation

Introduction and Biological Significance

Dipropyl tetrasulfide (DPTS) is a naturally occurring organosulfur compound found in the essential oils of Allium species, including garlic (Allium sativum) and leek (Allium porrum)[1]. In recent pharmacological research, aliphatic polysulfides like DPTS have garnered significant attention for their potent biological activities. Notably, mixtures containing dipropyl tetrasulfide and related polysulfides have demonstrated marked hepatoprotective effects, significantly alleviating Concanavalin A-induced acute liver damage by downregulating inflammatory cytokines and inhibiting hepatocyte apoptosis[2]. Furthermore, the compound exhibits robust antimicrobial properties against various bacterial strains[1].

Due to the low natural abundance of specific tetrasulfides in Allium extracts, targeted chemical synthesis is required to obtain high-purity DPTS for isolated biological assays and drug development pipelines. This application note details a highly controlled, self-validating synthetic protocol for the preparation of dipropyl tetrasulfide via the nucleophilic substitution of sulfur monochloride ( S2​Cl2​ ) with 1-propanethiol.

Mechanistic Overview and Reaction Design

The synthesis of symmetric tetrasulfides is most efficiently achieved by reacting two equivalents of a primary thiol with one equivalent of sulfur monochloride.

Causality of Experimental Choices:

  • Reagent Selection: Sulfur monochloride ( Cl−S−S−Cl ) is utilized because it provides a pre-formed disulfide linkage. When attacked by the thiolate nucleophiles, it reliably yields the linear tetrasulfide ( R−S−S−S−S−R ), avoiding the complex statistical mixtures of polysulfides ( S2​ to S8​ ) often generated by direct elemental sulfur oxidation.

  • Base Addition: Triethylamine ( Et3​N ) is employed as a non-nucleophilic base to deprotonate 1-propanethiol, enhancing its nucleophilicity and acting as an acid scavenger for the highly corrosive hydrochloric acid ( HCl ) byproduct. This prevents the acid-catalyzed disproportionation of the delicate sulfur-sulfur bonds.

  • Temperature Control: The reaction is initiated at 0 °C. The formation of the S-S bond is highly exothermic; thermal control is critical to prevent the homolytic cleavage of the polysulfide chain, which would lead to scrambling and the formation of di-, tri-, and pentasulfide impurities.

G RSH 1-Propanethiol (2.05 eq) Reaction Nucleophilic Substitution (0 °C to RT, Anhydrous DCM) RSH->Reaction S2Cl2 Sulfur Monochloride (1.00 eq) S2Cl2->Reaction Base Triethylamine (2.20 eq) Base->Reaction Product Dipropyl Tetrasulfide (Target Product) Reaction->Product S-S Bond Formation Byproduct Triethylamine Hydrochloride (Precipitate) Reaction->Byproduct Acid Scavenging

Figure 1: Synthetic workflow and nucleophilic substitution mechanism for dipropyl tetrasulfide.

Experimental Protocol: Synthesis of Dipropyl Tetrasulfide

Note: Sulfur monochloride is highly reactive and moisture-sensitive. 1-Propanethiol has a potent, offensive odor. All operations MUST be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon gas inlet.

  • Purge the system with argon for 15 minutes to ensure an inert, moisture-free atmosphere.

Step 2: Reagent Loading

  • Add 100 mL of anhydrous dichloromethane (DCM) to the reaction flask.

  • Inject 1-propanethiol (4.65 mL, 51.25 mmol, 2.05 eq) and triethylamine (7.66 mL, 55.0 mmol, 2.20 eq) into the DCM.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 3: Controlled Addition

  • In the addition funnel, prepare a solution of sulfur monochloride ( S2​Cl2​ , 2.00 mL, 25.0 mmol, 1.00 eq) dissolved in 20 mL of anhydrous DCM.

  • Add the S2​Cl2​ solution dropwise to the stirring thiol mixture over a period of 45 minutes.

    • Validation Check: A dense white precipitate (triethylamine hydrochloride) will immediately begin to form, validating the progression of the substitution reaction. The solution will take on a yellow hue.

Step 4: Reaction Maturation

  • Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient room temperature (20-25 °C), stirring for an additional 2 hours.

  • Monitor completion via TLC (Hexanes, UV/Iodine stain). The product will appear as a high-Rf, UV-active spot.

Step 5: Workup and Isolation

  • Quench the reaction by adding 50 mL of deionized water to dissolve the triethylamine hydrochloride salts.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with:

    • 50 mL of 1M HCl (to remove residual triethylamine).

    • 50 mL of saturated NaHCO3​ (to neutralize residual acid).

    • 50 mL of saturated NaCl (brine).

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (rotary evaporator) at 30 °C to yield a crude yellow oil.

Step 6: Purification

  • Purify the crude oil via flash column chromatography on silica gel, using 100% hexanes as the eluent. Polysulfides elute rapidly due to their high lipophilicity.

  • Pool the product-containing fractions and remove the solvent in vacuo to yield pure dipropyl tetrasulfide.

Quantitative Data and Analytical Characterization

To ensure the integrity of the biological assays, the synthesized compound must be validated against established literature parameters[3].

ParameterExpected Value / DescriptionAnalytical Purpose
Chemical Formula C6​H14​S4​ Fundamental identity.
Molecular Weight 214.43 g/mol Mass spectrometry targeting.
Physical State Pale yellow oilMacroscopic purity indicator.
HRMS (ESI) Calculated: 213.9978; Found: ~213.9977[3]Confirms exact mass and absence of trisulfide/pentasulfide homologs.
1 H NMR (400 MHz, CDCl3​ ) δ 2.92 (t, J=7.3 Hz, 4H, −S−CH2​− ) δ 1.78 (h, J=7.3 Hz, 4H, −CH2​− ) δ 1.02 (t, J=7.3 Hz, 6H, −CH3​ )Verifies structural connectivity and confirms the absence of unreacted propanethiol ( δ 1.3 ppm SH peak).
Purity (HPLC) > 98% (Reverse-phase, C18)Required threshold for downstream in vivo hepatoprotective assays.

References

  • Flow Reactors for the Continuous Synthesis of Garlic Metabolites Cardiff University (ORCA) URL:[Link][3]

  • Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis MDPI - Pharmaceuticals URL:[Link][2]

  • The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. ResearchGate / Phytotherapy Research URL:[Link][1]

Sources

Application

Analytical methods for the detection of sulfur compounds in onions

An Application Guide to the Analytical Strategies for Profiling Onion Organosulfur Compounds Abstract: Onion (Allium cepa L.) is renowned for its distinctive flavor and potent health-promoting properties, which are prima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Analytical Strategies for Profiling Onion Organosulfur Compounds

Abstract: Onion (Allium cepa L.) is renowned for its distinctive flavor and potent health-promoting properties, which are primarily attributed to a complex array of organosulfur compounds. The inherent reactivity, thermal instability, and broad volatility of these compounds present significant analytical challenges. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical methods for the detection, identification, and quantification of sulfur compounds in onions. We delve into the causality behind experimental choices, from sample preparation to final analysis, and provide detailed, field-proven protocols for chromatographic and spectroscopic techniques.

Introduction: The Analytical Challenge of Onion Chemistry

The characteristic pungent aroma and lachrymatory effect of a freshly cut onion are the results of a rapid enzymatic cascade that produces a complex mixture of volatile and non-volatile organosulfur compounds (OSCs). These molecules, including S-alk(en)yl-L-cysteine S-oxides (ACSOs), thiosulfinates, cepaenes, and various sulfides, are not only responsible for the sensory properties but also contribute to the purported cardiovascular, anti-inflammatory, and anti-cancer benefits of onion consumption.[1][2]

Accurate analytical characterization of these compounds is critical for understanding their biological functions, for quality control in the food industry, and for the development of onion-derived nutraceuticals. However, the analytical process is complicated by the transient and reactive nature of many OSCs. For instance, the primary enzymatic products, thiosulfinates, are unstable and readily decompose into a plethora of secondary volatile compounds like disulfides and trisulfides.[3] Therefore, the choice of analytical methodology must be carefully tailored to the specific compounds of interest, whether they are the stable, non-volatile precursors or the dynamic, volatile flavor compounds. This guide provides the foundational knowledge and practical protocols to navigate these complexities.

The Biogenesis of Flavor: A Chemical Pathway

Understanding the formation of sulfur compounds is paramount to selecting an appropriate analytical strategy. In intact onion cells, the primary sulfur compounds are stable, non-volatile S-alk(en)yl-L-cysteine S-oxides (ACSOs). When the onion tissue is damaged (e.g., by cutting or crushing), the enzyme alliinase is released from the vacuole and comes into contact with the cytoplasmic ACSOs, initiating a rapid cascade.[4] This pathway dictates which compounds are present for analysis and explains why the "aroma" of an onion develops over time after being cut.

Onion Sulfur Compound Biogenesis cluster_0 Cell Disruption ACSO S-alk(en)yl-L-cysteine S-oxides (ACSOs) (e.g., Isoalliin) Alliinase Alliinase (Enzyme) SulfenicAcid Alk(en)yl Sulfenic Acids (Highly Reactive) ACSO->SulfenicAcid Alliinase LF syn-Propanethial S-oxide (Lachrymatory Factor) SulfenicAcid->LF LFS Condensation Spontaneous Condensation SulfenicAcid->Condensation LF_Synthase Lachrymatory Factor Synthase (LFS) Thiosulfinates Thiosulfinates (e.g., Allicin) Condensation->Thiosulfinates Decomposition Rearrangement & Decomposition Thiosulfinates->Decomposition Cepaenes Cepaenes & Zwiebelanes Thiosulfinates->Cepaenes Volatiles Stable Volatiles (Di/Trisulfides, Thiophenes) Decomposition->Volatiles

Caption: Enzymatic cascade initiated by onion tissue damage.

Sample Preparation and Extraction: The Critical First Step

The goal of sample preparation is to efficiently extract the target sulfur compounds from the complex onion matrix while preventing their degradation or the formation of artifacts. The choice of method depends heavily on whether the target analytes are volatile or non-volatile.

Extraction of Non-Volatile Precursors (ACSOs)

For the analysis of stable precursors like ACSOs, methods that inhibit enzymatic activity are required. This is typically achieved by immediate homogenization in a solvent like ethanol or methanol, or by flash-freezing and lyophilization.[5][6]

Extraction of Volatile and Semi-Volatile Compounds

Analysis of the aroma profile requires the extraction of volatile and semi-volatile compounds. Several techniques are available, each with distinct advantages.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, simple, and robust technique ideal for profiling volatile organic compounds (VOCs).[7] A coated fiber is exposed to the headspace above the onion sample, where it adsorbs volatiles that are later thermally desorbed into a GC inlet.[7][8] The choice of fiber coating is critical for optimal extraction.[7]

  • Liquid-Liquid Extraction (LLE): A conventional and reliable method where the onion sample (juice or homogenate) is extracted with an organic solvent like dichloromethane or diethyl ether.[9] This method is effective but can be time-consuming and requires solvent evaporation steps that may lead to the loss of highly volatile compounds.[8][9]

  • Steam Distillation: A traditional method for obtaining onion essential oil.[10] While effective for concentrating many sulfur compounds, the use of heat can cause thermal degradation of sensitive molecules like thiosulfinates, leading to an analytical profile that represents "cooked" rather than fresh onion.[4][11]

  • Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2 as the extraction solvent. It offers the advantage of operating at low temperatures, minimizing the degradation of heat-sensitive compounds.[10][12] SFE can simultaneously extract both volatile and non-volatile compounds.[10]

  • Direct Thermal Desorption (DTD): A novel, solvent-free approach where a small amount of the sample is placed directly into a thermal desorption tube and heated to release volatiles into the GC-MS system.[8] This method is rapid and requires minimal sample preparation.

Comparison of Extraction Methods
MethodPrincipleTarget AnalytesAdvantagesDisadvantages
HS-SPME Adsorption of volatiles onto a coated fiber in the headspace.VolatilesSolvent-free, simple, automatable, sensitive.[7][13]Fiber selection is critical; competition for active sites can occur.[7]
LLE Partitioning of analytes between aqueous sample and immiscible organic solvent.Volatiles & Semi-volatilesReliable, well-established.[9]Requires large solvent volumes; potential loss of volatiles during concentration.[8]
Steam Distillation Separation of volatiles by co-distillation with steam.Volatiles & Semi-volatilesEffective for producing essential oils.Can cause thermal degradation and artifact formation.[4][11]
SFE Extraction using a solvent in its supercritical state (e.g., CO2).Volatiles & Non-volatilesLow extraction temperatures, tunable selectivity, solvent-free product.[12][14]High initial equipment cost.[10]
DTD-GC-MS Direct heating of sample to release volatiles for GC analysis.Volatiles & Semi-volatilesFast, solvent-free, minimal sample prep.[8]Not suitable for non-volatile compounds; potential for matrix effects.

Analytical Instrumentation and Protocols

Chromatographic techniques coupled with mass spectrometry are the gold standard for the comprehensive analysis of onion sulfur compounds.[13][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for separating and identifying the complex mixture of volatile and semi-volatile sulfur compounds that constitute onion's aroma.[15] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer provides structural information for identification.

HS_SPME_GC_MS_Workflow Sample 1. Onion Sample (Homogenized) Vial 2. Place in Headspace Vial Sample->Vial SPME 3. HS-SPME (Expose Fiber) Vial->SPME Equilibration Desorption 4. Thermal Desorption (GC Inlet) SPME->Desorption GC 5. GC Separation (Column) Desorption->GC MS 6. MS Detection & Identification GC->MS Data 7. Data Analysis (Chromatogram) MS->Data

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in Dipropyl Tetrasulfide (DPTS) Purification

Welcome to the DPTS Technical Support Center. Dipropyl tetrasulfide (DPTS) is a highly volatile, thermally sensitive organosulfur compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DPTS Technical Support Center. Dipropyl tetrasulfide (DPTS) is a highly volatile, thermally sensitive organosulfur compound. Isolating it from complex biological matrices (such as Allium extracts) or synthetic mixtures presents significant challenges due to its propensity for thermal degradation and its structural similarity to other polysulfides.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating methodologies to ensure the structural integrity and high yield of your DPTS fractions.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my DPTS sample degrade into a mixture of trisulfides and pentasulfides during standard vacuum distillation? A: DPTS and related polysulfides are highly sensitive to thermal stress. At elevated temperatures (specifically >64°C), the sulfur-sulfur (S-S) bonds undergo homolytic cleavage, generating highly reactive thiyl radicals[1],[2]. Because the activation energy for S-S bond dissociation is relatively low, these radicals rapidly participate in secondary reactions—primarily recombination and disproportionation[1]. This forces the DPTS molecules to interconvert, yielding a statistical mixture of dipropyl disulfide, trisulfide, pentasulfide, and hexasulfide instead of a pure tetrasulfide fraction. To prevent this, purification must rely on non-thermal techniques.

Disproportionation DPTS Dipropyl Tetrasulfide (DPTS) Heat Thermal Stress (>64°C) Distillation DPTS->Heat exposed to Radical Thiyl Radicals (Homolytic Cleavage) Heat->Radical induces Recomb Radical Recombination (Disproportionation) Radical->Recomb undergoes Tri Dipropyl Trisulfide Recomb->Tri forms Penta Dipropyl Pentasulfide Recomb->Penta forms

Mechanism of DPTS thermal disproportionation via homolytic cleavage.

Q2: Which extraction solvent yields the highest recovery of DPTS from crude biological matrices? A: Dichloromethane (DCM) is the optimal solvent for extracting organosulfides. While polysulfides are lipophilic, they possess a slight dipole moment due to the polarizability of the sulfur chain. Empirical extraction efficiency studies demonstrate that DCM recovers a significantly broader profile of organosulfides compared to purely non-polar solvents[3]. The causality lies in DCM's moderate polarity, which perfectly solvates the extended electron clouds of the tetrasulfide chain without co-extracting excessively polar cellular debris.

Table 1: Solvent Extraction Efficiency for Organosulfides
Extraction SolventPolarity / Dielectric ConstantTotal Organosulfides IdentifiedSuitability for DPTS Recovery
Dichloromethane Moderate (9.1)27Optimal
n-Pentane Non-polar (1.84)19Sub-optimal
Hexanes Non-polar (1.89)17Sub-optimal
Diethyl Ether Low (4.3)10Poor

Data reflects extraction efficiency from steam-distilled Allium matrices[3].

Part 2: Troubleshooting Guide & Validated Protocols

Protocol 1: Preparative Reverse-Phase HPLC for DPTS Isolation

The Causality of the Method: Reverse-phase HPLC avoids the thermal degradation inherent to distillation. However, because higher-order polysulfides are highly lipophilic and structurally similar, standard Water/Acetonitrile gradients often yield poor resolution and peak tailing. The addition of 3% Tetrahydrofuran (THF) to the Acetonitrile mobile phase is critical. THF disrupts the strong hydrophobic interactions between the sulfur chain and the C18 stationary phase, sharpening the peaks and enabling baseline resolution of DPTS from its trisulfide and pentasulfide analogs[4].

Step-by-Step Methodology:

  • Sample Preparation: Evaporate the crude DCM extract under vacuum at <30°C to prevent thermal degradation. Reconstitute the residue in Mobile Phase B (see Table 2).

    • Self-Validation Step: Filter through a 0.22 µm PTFE syringe filter. Inspect visually; if precipitation occurs upon dilution, adjust the injection volume to prevent on-column precipitation and pressure spikes.

  • Column Equilibration: Equilibrate a preparative C18 column with 30% Mobile Phase B at a flow rate scaled to your column diameter (e.g., 1.0 mL/min for analytical scale, scaled proportionally for prep)[4].

  • Gradient Elution: Execute the gradient outlined in Table 2. The gradual increase to 70% B ensures the elution of lower-order sulfides, while the extended hold at 70% B selectively elutes DPTS[4].

  • Detection & Collection: Monitor UV absorbance at 240 nm, which corresponds to the characteristic absorption of the S-S bonds[4]. Collect the DPTS fraction based on strict peak thresholding to avoid overlapping tails.

  • Post-Purification QC (System Validation): Immediately analyze an aliquot of the collected fraction via GC-MS (using a low-temperature inlet method) to confirm that no disproportionation occurred during the run[3].

Table 2: HPLC Gradient for DPTS Purification
Time (min)Mobile Phase A (Water) %Mobile Phase B (3% THF / 97% ACN) %Flow Rate
0.0 - 10.070% → 30%30% → 70%1.0 mL/min
10.0 - 35.030%70%1.0 mL/min
35.0 - 40.030% → 70%70% → 30%1.0 mL/min
40.0 - 50.070%30%1.0 mL/min

Gradient adapted for baseline resolution of polysulfides[4].

HPLC_Workflow Extract DCM Crude Extract Evap Solvent Evaporation (<30°C, Vacuum) Extract->Evap Recon Reconstitution (Mobile Phase B) Evap->Recon HPLC Prep HPLC (C18) Water / ACN / THF Recon->HPLC Detect UV Detection (240 nm) HPLC->Detect Collect Fraction Collection (DPTS Target) Detect->Collect QC QC via GC-MS (Verify Integrity) Collect->QC

Self-validating preparative HPLC workflow for DPTS isolation.

References

  • MDPI - International Journal of Molecular Sciences. Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis. Retrieved from:[Link]

  • Cardiff University (ORCA). Flow Reactors for the Continuous Synthesis of Garlic Metabolites. Retrieved from:[Link]

  • NIH - PubMed Central (PMC). Determination of Organosulfides from Onion Oil. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dipropyl Tetrasulfide (DPTS) Chromatography

Welcome to the Analytical Support Center. Dipropyl tetrasulfide (DPTS) is a highly reactive organopolysulfide commonly found in Allium species (e.g., onions, garlic) and used in drug development for its cardioprotective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. Dipropyl tetrasulfide (DPTS) is a highly reactive organopolysulfide commonly found in Allium species (e.g., onions, garlic) and used in drug development for its cardioprotective and hepatoprotective properties. Due to the inherent instability of the tetrasulfide bond, chromatographers frequently encounter issues with thermal degradation, disproportionation, and co-elution.

This guide provides field-proven troubleshooting strategies, validated methodologies, and root-cause analyses to help you achieve baseline resolution and accurate quantification of DPTS.

Diagnostic Workflow

G Start DPTS Resolution Issue Decision Chromatography Type Start->Decision GC Gas Chromatography (GC) Decision->GC HPLC Liquid Chromatography (HPLC) Decision->HPLC GC_Prob Peak Smearing & Disproportionation GC->GC_Prob HPLC_Prob Co-elution with Trisulfides HPLC->HPLC_Prob GC_Sol Lower Injector Temp (<200°C) or Cold On-Column GC_Prob->GC_Sol HPLC_Sol C18 Column + Ternary Gradient (ACN / THF / Water) HPLC_Prob->HPLC_Sol

Troubleshooting workflow for resolving dipropyl tetrasulfide in GC and HPLC systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does DPTS appear as multiple peaks or a broad smear in my GC-MS chromatogram?

The Causality: DPTS is highly susceptible to thermal disproportionation. The sulfur-sulfur (S-S) bonds have relatively low bond dissociation energies. When exposed to high injection port temperatures (e.g., 250°C), the tetrasulfide bond cleaves homolytically and recombines, artificially generating dipropyl disulfide, trisulfide, and pentasulfide artifacts[1].

The Solution: You must minimize thermal stress during volatilization. Lower the injection port temperature to ≤ 200°C, or preferably, utilize a Cold On-Column (COC) injection technique. Ensure you are using a non-polar or semi-polar column (e.g., TG-5MS or DB-5) with a gentle temperature ramp[1].

Table 1: Quantitative GC-MS Parameters for DPTS

ParameterValue / Specification
Molecular Weight 214.4 g/mol [2]
Major m/z Peaks (EI, 70eV) 214 (M+), 108, 73, 43[2]
Kovats Retention Index (DB-5) 1573[3]
Optimal Injector Temp ≤ 200°C (or Cold On-Column)
Validated GC-MS Methodology
  • Sample Preparation: Extract the sample using dichloromethane (DCM) at 4°C. DCM is for extracting intact organosulfides without inducing artifact formation[1],[4].

  • Injection: Inject 1 µL of the sample at a split ratio of 1:10. Maintain the injection port at 200°C maximum[1].

  • Column Setup: Install a fused silica TG-5MS or DB-5 column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[1].

  • Temperature Program: Hold at 50°C for 3 min, ramp at 3°C/min to 150°C, hold for 3 min, then ramp at 25°C/min to 250°C[1].

  • Detection: Set the MS transfer line to 250°C. Monitor m/z 214 to validate the intact DPTS molecular ion[2],[1].

Q2: I switched to HPLC to avoid thermal degradation, but DPTS co-elutes with dipropyl trisulfide. How do I improve baseline resolution?

The Causality: In reversed-phase liquid chromatography (RP-HPLC), polysulfides separate based on hydrophobicity, which increases incrementally with each additional sulfur atom. A standard binary gradient (e.g., pure Acetonitrile/Water) often lacks the shape selectivity required to resolve the subtle structural differences between linear trisulfides and tetrasulfides.

The Solution: Introduce a cyclic ether modifier. Adding 3% Tetrahydrofuran (THF) to the organic mobile phase disrupts the hydration shell differently than pure acetonitrile, providing enhanced structural selectivity for linear polysulfide chains[5].

Table 2: Optimized HPLC Gradient for Polysulfide Resolution

Time (min)% Mobile Phase A (Water)% Mobile Phase B (97% ACN / 3% THF)
0.0 - 10.070% → 30%30% → 70%
10.0 - 35.030%70%
35.0 - 40.030% → 70%70% → 30%
40.0 - 50.070%30%
Validated HPLC-DAD Methodology
  • Column Preparation: Equilibrate a Supelcosil LC-18-DB column (150 mm × 4.6 mm, 3 µm) or equivalent end-capped C18 column at 37°C[5].

  • Mobile Phase Setup: Prepare Mobile Phase A (Ultrapure water) and Mobile Phase B (97% Acetonitrile / 3% THF)[5].

  • Gradient Execution: Run the gradient at a flow rate of 1.0 mL/min according to the schedule in Table 2[5].

  • Detection: Monitor absorbance at 240 nm using a Photodiode Array (PDA/DAD) detector. This wavelength captures the optimal UV absorbance for the polysulfide chromophore[5].

Q3: Can I use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify DPTS without single-component standards?

The Causality: Traditional MS requires highly pure standards for every polysulfide species, which are often commercially unavailable or highly unstable. Because ICP-MS completely atomizes the molecule in a plasma torch, the detector response depends solely on the concentration of sulfur atoms, regardless of the parent molecule's structure[6].

The Solution: Hyphenate your RP-HPLC system with a Sector-Field (SF) ICP-MS.

  • Protocol: Use a medium-resolution mode on the SF-ICP-MS. This allows you to directly detect the primary sulfur isotopes ( 32S+ or 34S+ ) without the polyatomic interference of 16O2+​ that typically plagues standard quadrupole ICP-MS systems in organic-rich matrices[7].

  • Validation: This allows absolute quantification of DPTS and other polysulfides based on a single generic sulfur calibration curve[6],[7].

References

  • Determination of Organosulfides from Onion Oil Foods (MDPI) URL:[Link]

  • Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS Journal of Analytical Atomic Spectrometry (RSC Publishing) URL:[Link]

  • The Kovats Retention Index: 1,4-Dipropyl tetrasulfide (C6H14S4) The Pherobase URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Dipropyl Tetrasulfide (DPT) in Analytical Samples

Welcome to the Polysulfide Analytical Support Center. Dipropyl tetrasulfide (DPT) is a highly bioactive organopolysulfide commonly isolated from Allium species (e.g., onions, shallots) and utilized in cardiovascular and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Polysulfide Analytical Support Center. Dipropyl tetrasulfide (DPT) is a highly bioactive organopolysulfide commonly isolated from Allium species (e.g., onions, shallots) and utilized in cardiovascular and antimicrobial drug development. However, DPT is notoriously unstable. It is highly susceptible to thermal degradation, oxidation, and nucleophilic disproportionation.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and optimized workflows to ensure the structural integrity of DPT from sample collection to quantification.

Visual Workflow: The Degradation Landscape of DPT

DPT_Degradation DPT Dipropyl Tetrasulfide (Intact Sample) Thermal Thermal Stress (>150°C GC Inlet) DPT->Thermal Heat Oxidation Oxidation (O2 / ROS) DPT->Oxidation Air Exposure Metal Metal Catalysis (Active SS Surfaces) DPT->Metal Surface Contact Trisulfide Dipropyl Trisulfide + Elemental S Thermal->Trisulfide S-extrusion Thiosulfinate Thiosulfinates / Thiosulfonates Oxidation->Thiosulfinate Oxygenation Disulfide Dipropyl Disulfide + S-exchange Metal->Disulfide Disproportionation

Caption: Mechanistic pathways of dipropyl tetrasulfide degradation during analysis.

FAQ Section 1: Sample Preparation & Storage

Q: Why does my DPT concentration drop significantly after 24 hours of storage, even at 4°C? A: DPT undergoes rapid disproportionation (sulfur extrusion and exchange) if the solvent environment or pH is not strictly controlled. Organosulfides are highly sensitive to pH; basic conditions (pH > 7.0) accelerate nucleophilic attack on the sulfur chain, while slightly acidic conditions (pH 3.0–5.0) stabilize the tetrasulfide linkage[1]. Furthermore, protic solvents containing dissolved oxygen can induce spontaneous oxidation.

Protocol for Stable Extraction and Storage:

  • Extraction: Extract the biological matrix using a non-polar, aprotic solvent. Dichloromethane (DCM) is highly recommended as it provides excellent solvation for polysulfides without participating in nucleophilic reactions[2].

  • Dehydration: Dry the organic extract over anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, which can slowly hydrolyze polysulfides over time.

  • Storage: Flush vials with inert gas (Nitrogen or Argon) to displace oxygen. Store in amber glass vials at -20°C or -80°C to prevent UV-induced homolytic S-S bond cleavage.

Quantitative Summary: Factors Impacting DPT Stability

ParameterConditionImpact on DPT StabilityMechanistic Causality
pH Acidic (pH 3.0–5.0)HighProtonation suppresses nucleophilic attack on the sulfur chain[1].
pH Basic (pH > 7.0)LowHydroxide ions catalyze sulfur extrusion and disproportionation[1].
Solvent Dichloromethane (DCM)HighAprotic, non-reactive; excellent solvation for polysulfides[2].
Solvent Methanol/WaterModerateProtic environment facilitates slow hydrolysis if not properly acidified.
Temperature > 150°CVery LowInduces thermal S-S bond homolysis and radical formation[3].
FAQ Section 2: GC-MS vs. LC-MS Troubleshooting

Q: When I run DPT on GC-MS, I only see dipropyl trisulfide and dipropyl disulfide. Is my standard degraded? A: Not necessarily. The standard might be perfectly intact in the vial, but DPT is highly thermolabile. Standard GC-MS injection ports operate at 250°C. At this temperature, the tetrasulfide chain undergoes rapid thermal degradation via homolytic cleavage and sulfur extrusion, artificially generating dipropyl trisulfide, dipropyl disulfide, and elemental sulfur inside the instrument[3].

Self-Validating Protocol: Isolating Thermal vs. Chemical Degradation To determine if DPT degradation is occurring in your sample vial or inside the GC-MS instrument, implement this self-validating loop:

  • Baseline Injection: Inject the DPT sample using your standard GC method (e.g., 250°C inlet). Record the peak area ratio of dipropyl tetrasulfide to dipropyl trisulfide.

  • Temperature Modulation: Lower the GC inlet temperature to 150°C and perform a second injection.

  • Data Interpretation:

    • Scenario A (Instrumental Degradation): The ratio of tetrasulfide to trisulfide significantly increases at 150°C. Causality: The S-S bonds are undergoing homolytic cleavage in the hot inlet[3].

    • Scenario B (Sample Degradation): The ratio remains unchanged and trisulfide remains dominant. Causality: The DPT has already degraded in the sample vial due to poor solvent choice, oxidation, or pH imbalance.

Step-by-Step Methodology: LC-MS Analysis of Intact Polysulfides Because GC-MS inherently risks thermal degradation, LC-MS is the authoritative standard for intact polysulfide quantification[4].

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase of Acetonitrile and Water. Add 0.1% Formic Acid to both solvents. Causality: The acidic modifier maintains the pH below 4.0, preventing nucleophilic disproportionation of the tetrasulfide chain during the chromatographic run.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) maintained at a stable 25°C–30°C to prevent on-column thermal stress.

  • Ionization Source Setup: Configure the mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in positive mode. Causality: APCI is superior to Electrospray Ionization (ESI) for non-polar, highly lipophilic organosulfides like DPT, providing efficient protonation without fragmentation.

  • Detection & Quantification: Monitor the protonated precursor ion [M+H]+ at m/z 215. Confirm identity by monitoring the characteristic neutral loss of H2​S (34 Da) or S2​ (64 Da).

Visual Workflow: Optimized Analytical Pipeline

Analytical_Workflow Sample Raw Allium / Biological Sample Extract Extraction (DCM, pH 4.0) Sample->Extract Cold crush Dry Dehydration (Anhydrous Na2SO4) Extract->Dry Remove H2O GCMS GC-MS Analysis (Cold On-Column) Dry->GCMS Volatiles LCMS LC-MS Analysis (APCI, 0.1% FA) Dry->LCMS Non-volatiles Data Intact DPT Quantification GCMS->Data m/z 214 LCMS->Data m/z 215 [M+H]+

Caption: Optimized extraction and instrumental workflow for preserving DPT integrity.

FAQ Section 3: Gas and Headspace Sampling

Q: I am sampling volatile DPT from headspaces. Why are my recoveries so low in stainless steel canisters? A: Volatile organosulfur compounds (VSCs) are highly reactive with active metal surfaces. In high-humidity conditions, stainless steel catalyzes the degradation and irreversible adsorption of polysulfides[5].

Step-by-Step Methodology: Air/Headspace Sampling of Volatile DPT When sampling DPT from atmospheric or headspace environments, active metal surfaces will destroy the analyte before it reaches the detector.

  • Material Selection: Select Polyvinyl Fluoride (PVF) bags for short-term sampling (≤ 8 hours) or passivated (fused-silica lined) stainless steel canisters for longer storage (up to 7 days)[5].

  • Humidity Control: Install an inline Nafion dryer upstream of the sampling container. Causality: High relative humidity drives the surface-catalyzed conversion and adsorption of organosulfur compounds on metal surfaces, leading to severe analyte loss[5].

  • Sample Recovery: Analyze the gas sample within the validated stability window using Headspace-SPME coupled to GC-MS, ensuring the GC inlet is deactivated and kept below 150°C[4].

Sources

Optimization

GC-MS Volatile Sulfur Support Center: Troubleshooting Dipropyl Tetrasulfide Detection

Welcome to the Technical Support Center. Dipropyl tetrasulfide (DPTS) is a critical bioactive organosulfur compound frequently analyzed in Allium species, pharmaceutical development, and food chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Dipropyl tetrasulfide (DPTS) is a critical bioactive organosulfur compound frequently analyzed in Allium species, pharmaceutical development, and food chemistry. However, its high molecular weight relative to other volatiles, severe thermal lability, and propensity for active-site adsorption make it notoriously difficult to detect via standard Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, optimized parameters, and self-validating protocols to enhance your DPTS detection sensitivity and ensure absolute scientific integrity.

Diagnostic FAQs: Resolving Common Analytical Failures

Q1: Why is my dipropyl tetrasulfide peak missing, while I see massive peaks for dipropyl disulfide and trisulfide? Causality : DPTS is highly thermally labile. When introduced into a standard split/splitless GC inlet maintained isothermally at 250 °C, the tetrasulfide bridge undergoes rapid homolytic S-S bond cleavage. The resulting propyl-sulfur radicals recombine in the gas phase to form thermodynamically stable artifacts, primarily dipropyl disulfide and dipropyl trisulfide . Solution : Transition from isothermal hot injections to a Programmed Temperature Vaporization (PTV) inlet or Cold On-Column (COC) injection. By injecting the sample at a lower temperature (e.g., 40 °C) and rapidly heating it to 200 °C just to transfer the analyte to the column, you minimize the residence time of DPTS in a high-thermal-stress environment.

Q2: How can I improve the Signal-to-Noise (S/N) ratio for trace-level DPTS detection? Causality : Under standard 70 eV Electron Impact (EI) ionization, the DPTS molecule shatters extensively. The molecular ion (m/z 214) is often weak, and the base peak is typically m/z 43 (propyl cation) . Relying on m/z 43 for quantitation is detrimental because it lacks specificity and suffers from massive background noise from column bleed and hydrocarbon matrix interference. Solution : Shift from Full Scan mode to Selected Ion Monitoring (SIM). Monitor the molecular ion m/z 214, along with diagnostic fragments m/z 108 and m/z 73 . This filters out the m/z 43 background noise, instantly improving the S/N ratio by an order of magnitude.

Q3: My calibration curve is non-linear at the lower end (tailing peaks). What is happening? Causality : Sulfur compounds are highly reactive and adsorb onto active sites—specifically exposed silanol groups on glass liners, column stationary phases, or oxidized metal parts in the flow path. At low concentrations, a significant percentage of the DPTS is irreversibly bound to these sites, causing peak tailing and non-linear response factors. Solution : Implement a rigorous system passivation protocol (detailed below) and exclusively use ultra-inert, deactivated consumables (e.g., SPB-1S or deactivated HP-5MS columns) .

Quantitative Data: GC-MS Parameter Optimization

ParameterConventional GC-MSDPTS-Optimized GC-MSMechanistic Rationale
Inlet Temperature 250 °C (Isothermal)PTV: 40 °C to 200 °C at 600 °C/minPrevents homolytic cleavage of the labile tetrasulfide bridge.
Inlet Liner Single taper with glass woolUltra-inert, straight, NO glass woolGlass wool provides massive surface area for active-site sulfur adsorption.
MS Acquisition Mode Full Scan (35–300 amu)SIM (m/z 214, 108, 73)Eliminates m/z 43 background noise, maximizing detector sensitivity for DPTS.
Extraction Method Liquid-Liquid Extraction (LLE)HS-SPME (CAR/PDMS fiber)Avoids evaporative losses of volatiles during solvent blow-down steps.

System Workflows & Mechanistic Pathways

GCMS_Workflow A 1. HS-SPME Extraction (CAR/PDMS Fiber) B 2. PTV Inlet Injection (Temp: 40°C -> 200°C) A->B Desorption C 3. Capillary Separation (Ultra-Inert HP-5MS) B->C Transfer D 4. MS Detection (SIM Mode: m/z 214, 108) C->D Elution E 5. Data Quantification (High S/N Ratio) D->E Analysis

Figure 1: Optimized GC-MS analytical workflow for dipropyl tetrasulfide detection.

Thermal_Degradation DPTS Dipropyl Tetrasulfide (Intact Analyte) Heat Hot GC Inlet (>250°C) DPTS->Heat Injection Radical Homolytic S-S Cleavage (Propyl-S-S• Radicals) Heat->Radical Thermal Stress DPDS Dipropyl Disulfide (Degradation Artifact) Radical->DPDS Recombination DPTS_tri Dipropyl Trisulfide (Degradation Artifact) Radical->DPTS_tri Recombination

Figure 2: Thermal degradation mechanism of dipropyl tetrasulfide in standard GC inlets.

Standard Operating Procedures: Self-Validating Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of DPTS

Causality : DPTS is a semi-volatile organosulfur compound. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is selected because the PDMS phase extracts non-polar analytes, while the CAR core provides micropores that trap low-molecular-weight sulfur volatiles, preventing them from being displaced by higher-concentration matrix components.

  • Matrix Preparation : Transfer 2.0 g of the homogenized sample (e.g., Allium extract) into a 10 mL headspace vial. Add 1.0 mL of saturated NaCl solution to decrease analyte solubility in the aqueous phase (salting-out effect).

  • Equilibration : Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes under continuous agitation (250 rpm) to establish liquid-gas equilibrium.

  • Extraction : Expose the 75 µm CAR/PDMS fiber to the headspace for 30 minutes at 40 °C.

  • Desorption : Retract the fiber and immediately insert it into the GC PTV inlet. Desorb at 200 °C for 3 minutes.

  • Self-Validation Check : Run a blank fiber desorption immediately after the sample run. If DPTS carryover exceeds 1% of the sample peak area, increase the fiber conditioning time by 5 minutes at 250 °C to prevent cross-contamination.

Protocol 2: GC-MS System Passivation for Trace Sulfur Analysis

Causality : Trace sulfur compounds will irreversibly bind to any exposed silanols in the flow path. Passivation chemically blocks these active sites, ensuring the analyte reaches the MS detector intact.

  • Hardware Preparation : Install a new, ultra-inert straight glass liner (strictly without glass wool). Trim 10 cm from the front of the capillary column to remove accumulated non-volatile matrix and exposed silanols.

  • Chemical Priming : Prepare a high-concentration passivation standard (100 ppm DPTS in hexane).

  • Passivation Injections : Inject 2 µL of the passivation standard three consecutive times using a high split ratio (50:1). Crucial: Do not acquire MS data during this step to protect the electron multiplier from saturation.

  • Self-Validation Check : Inject a low-concentration standard mix of dipropyl disulfide (DPDS) and dipropyl tetrasulfide (DPTS) at 10 ppb. Calculate the peak area ratio. If the DPDS peak is more than 20% of the DPTS peak, active-site degradation or thermal breakdown is still occurring. Re-trim the column, verify the inlet temperature is lowered, and repeat the priming step until the system passes the threshold.

References

  • Kubec, R., et al. "Volatile Compounds Thermally Generated from S-Propylcysteine and S-Propylcysteine Sulfoxide." Journal of Agricultural and Food Chemistry, 2000. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Dipropyl tetrasulfide | C6H14S4 | CID 104285." PubChem Database. URL:[Link]

  • Colina-Coca, C., et al. "Determination of Organosulfides from Onion Oil." Foods (MDPI), 2020. URL:[Link]

  • Zhang, X., et al. "Characterization of the volatile profile from six different varieties of Chinese chives by HS-SPME/GC–MS coupled with E. NOSE." Journal of King Saud University - Science, 2021. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dipropyl Tetrasulfide and Diallyl Tetrasulfide for Therapeutic Development

In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds with therapeutic potential remains a cornerstone of innovation. Among these, organosulfur compounds derived from Alli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds with therapeutic potential remains a cornerstone of innovation. Among these, organosulfur compounds derived from Allium species, such as garlic and onions, have garnered significant attention for their diverse bioactive properties. This guide provides a detailed comparative analysis of two such compounds: dipropyl tetrasulfide and diallyl tetrasulfide. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of their performance, supported by established methodologies and mechanistic insights.

Introduction: Chemical Profile and Natural Origin

Dipropyl tetrasulfide and diallyl tetrasulfide are volatile organosulfur compounds that contribute to the characteristic aroma and flavor of Allium vegetables. Their formation is a result of enzymatic reactions that occur when the plant's cells are disrupted. The precursor molecules, S-propyl-L-cysteine sulfoxide and S-allyl-L-cysteine sulfoxide (alliin), are converted by the enzyme alliinase into unstable sulfenic acids. These intermediates then undergo a series of reactions to form a variety of polysulfides, including the tetrasulfides.

The key structural difference between these two molecules lies in their alkyl substituents: dipropyl tetrasulfide possesses saturated propyl groups, whereas diallyl tetrasulfide contains unsaturated allyl groups. This seemingly subtle difference in their chemical structure has a profound impact on their biological activity.

FeatureDipropyl TetrasulfideDiallyl Tetrasulfide
Chemical Formula C6H14S4C6H10S4
Molecular Weight 214.44 g/mol 210.40 g/mol
Structure CH3CH2CH2-S-S-S-S-CH2CH2CH3CH2=CHCH2-S-S-S-S-CH2CH=CH2
Primary Natural Sources Onions (Allium cepa), Leeks (Allium porrum)Garlic (Allium sativum)

Comparative Bioactivity: A Data-Driven Assessment

The therapeutic potential of these tetrasulfides spans a range of applications, including anticancer, anti-inflammatory, and antioxidant activities. While direct comparative studies on the tetrasulfides are limited, valuable insights can be drawn from research on their disulfide and trisulfide analogues, which consistently show the superior bioactivity of the allyl compounds.

Anticancer Activity: Diallyl Tetrasulfide Demonstrates Superior Potency

In the realm of oncology, the presence of the allyl group in diallyl tetrasulfide appears to confer a significant advantage in inhibiting cancer cell proliferation.

A direct comparative study on the antiproliferative effects of dipropyl tetrasulfide and diallyl tetrasulfide in human breast cancer cells (MCF-7 and Vcr-R) revealed that both compounds significantly decreased cell growth.[1] This effect was associated with an arrest of the cell cycle in the G2-M phase.[1]

While this study highlights the anticancer potential of both compounds, a broader look at their disulfide counterparts, diallyl disulfide (DADS) and dipropyl disulfide (DPDS), provides a clearer picture of their relative potency. Multiple studies have shown that DADS is a more potent inhibitor of cancer cell growth and a more effective inducer of apoptosis (programmed cell death) compared to DPDS across various cancer cell lines.[2] For instance, in human colon cancer cells, DADS inhibited cell growth more effectively than DPDS and induced apoptosis, whereas DPDS did not.[2] This suggests a general trend of higher anticancer efficacy for allyl-containing polysulfides.

Table 1: Comparative Anticancer Activity

CompoundCell LineBioactivityObservationCitation
Diallyl TetrasulfideHuman Breast Carcinoma (MCF-7, Vcr-R)AntiproliferativeSignificantly decreased cell growth; induced G2-M cell cycle arrest.[1]
Dipropyl TetrasulfideHuman Breast Carcinoma (MCF-7, Vcr-R)AntiproliferativeSignificantly decreased cell growth; induced G2-M cell cycle arrest.[1]
Diallyl Disulfide (DADS)Human Colon Cancer (HCT-15)Growth Inhibition & ApoptosisMore effective at inhibiting cell growth than DPDS; induced apoptosis at 100 µM.[2]
Dipropyl Disulfide (DPDS)Human Colon Cancer (HCT-15)Growth InhibitionLess effective at inhibiting cell growth than DADS; did not induce apoptosis at 100 µM.[2]
Anti-inflammatory Properties: The Allyl Advantage in Suppressing Inflammatory Mediators

Chronic inflammation is a key driver of many diseases. Organosulfur compounds have demonstrated the ability to modulate inflammatory responses, primarily through the inhibition of key signaling pathways.

Table 2: Comparative Anti-inflammatory Activity of Disulfide Analogues

CompoundAssayModelFindingCitation
Diallyl Disulfide (DADS)NO Production InhibitionLPS-induced RAW 264.7 cellsMore potent inhibitor than DPDS at 200 and 500 µM.[2]
Dipropyl Disulfide (DPDS)NO Production InhibitionLPS-induced RAW 264.7 cellsLess potent inhibitor than DADS.[2]
Diallyl Disulfide (DADS)PGE2 Production InhibitionLPS-induced RAW 264.7 cellsDose-dependent inhibition.[2]
Dipropyl Disulfide (DPDS)PGE2 Production InhibitionLPS-induced RAW 264.7 cellsDose-dependent inhibition.[2]
Antioxidant Capacity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. While direct quantitative comparisons of the antioxidant activity of dipropyl tetrasulfide and diallyl tetrasulfide are lacking, the general consensus from studies on related organosulfur compounds is that the presence of the allyl group enhances antioxidant potential.

Mechanistic Insights: Unraveling the Signaling Pathways

The superior bioactivity of diallyl tetrasulfide can be attributed to its interaction with key cellular signaling pathways that regulate inflammation, oxidative stress, and cell survival.

The NF-κB Pathway: A Central Target for Anti-inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Diallyl sulfides have been shown to inhibit the activation of NF-κB.[3][4] This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory cascade.

NF_kB_Inhibition cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Diallyl_Tetrasulfide Diallyl Tetrasulfide Diallyl_Tetrasulfide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Diallyl Tetrasulfide.

The Nrf2/ARE Pathway: Bolstering the Antioxidant Defense System

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Organosulfur compounds can activate Nrf2, leading to its translocation to the nucleus where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[5][6][7] This results in the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus Organosulfur_Compound Diallyl/Dipropyl Tetrasulfide Keap1 Keap1 Organosulfur_Compound->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates Proteasome Proteasome Ub->Proteasome Degradation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of dipropyl tetrasulfide or diallyl tetrasulfide for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Solution Treat_Cells->Add_MTT Incubate Incubate (4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (% Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Antioxidant Activity Assessment: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Protocol:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compounds (dipropyl tetrasulfide and diallyl tetrasulfide) and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Conclusion and Future Directions

The available evidence strongly suggests that diallyl tetrasulfide possesses more potent bioactivity compared to dipropyl tetrasulfide, particularly in the context of anticancer and anti-inflammatory applications. This enhanced efficacy is likely attributable to the presence of the allyl group, which appears to be a key determinant of the compounds' interaction with critical cellular signaling pathways such as NF-κB and Nrf2.

While direct comparative data for the tetrasulfides remains an area ripe for further investigation, the consistent trend observed with their disulfide and trisulfide counterparts provides a solid foundation for prioritizing diallyl tetrasulfide in future drug development endeavors. Further research should focus on direct, head-to-head comparisons of these tetrasulfides in a broader range of in vitro and in vivo models to fully elucidate their therapeutic potential and relative efficacy.

References

  • Viry, E., Anwar, A., Kirsch, G., et al. (2011).
  • Song, X., Yue, Z., Nie, L., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.
  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid.
  • Nakagawa, H., Tsuta, K., Kiuchi, K., et al. (2001). Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells. Biochemical Pharmacology.
  • Wu, C. C., Chung, J. G., Tsai, S. J., Yang, J. H., & Yang, J. L. (2004). Diallyl trisulfide induces apoptosis and inhibits proliferation of A549 cells in vitro and in vivo. Molecular Carcinogenesis.
  • Kocic, H., Stojanovic, M., Cvetkovic, T., & Sokolovic, D. (2024). Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. Antioxidants.
  • Lu, H. F., Sue, C. C., Yu, C. S., et al. (2012). Apoptosis induction of U937 human leukemia cells by diallyl trisulfide induces through generation of reactive oxygen species. Cancer Letters.
  • ResearchG
  • Ogunwa, T. H., Avonto, C., & Fasinu, P. S. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants.
  • Ogunwa, T. H., Avonto, C., & Fasinu, P. S. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants.
  • Ogunwa, T. H., Avonto, C., & Fasinu, P. S. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants (Basel, Switzerland).
  • Yang, J., Tang, R., Yi, J., et al. (2019).
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • Wang, Y., Zhang, Y., & Liu, Y. (2025). Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems. Dove Medical Press.
  • Bauer, D., Redmon, N., Mazzio, E., et al. (2015). Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B Signaling.
  • Amerigo Scientific. (n.d.).
  • Ogunwa, T. H., Avonto, C., & Fasinu, P. S. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects.
  • Na, H. K., & Surh, Y. J. (2014).
  • BenchChem. (n.d.). A Comparative Analysis of the Bioactivity of Dipropyl Disulfide and Diallyl Disulfide for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.).
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Wu, S., Wang, Y., Zhao, Y., et al. (2018).
  • Fukuchi, K., Kashiwagi, S., & Kawakami, K. (2016). Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (n.d.). Diallyl disulfide inhibits TNFα induced CCL2 release through MAPK/ERK and NF-Kappa-B signaling.
  • (n.d.). MTT ASSAY: Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl)-2,5-diphenyl tetrazolium bromide)
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • The Good Scents Company. (n.d.). dipropyl tetrasulfide, 52687-98-6.
  • Abcam. (n.d.). MTT assay protocol.
  • Khan, S., & Ansar, S. (2023). Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management. Frontiers in Pharmacology.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • ResearchGate. (n.d.).
  • Casella, S., Leonardi, M., Melai, B., Fratini, F., & Pistelli, L. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytotherapy Research.
  • LKT Laboratories, Inc. (n.d.). Dipropyl Disulfide.
  • Frontiers. (n.d.).
  • Lee, D. Y., Li, H., Lim, H. J., Lee, H. J., Jeon, R., & Ryu, J. H. (2014). Diallyl trisulfide exerts anti-inflammatory effects in lipopolysaccharide-stimulated RAW 264.7 macrophages by suppressing the Toll-like receptor 4/nuclear factor-κB pathway.
  • ResearchGate. (n.d.).
  • Mojzis, J., Sarissky, M., & Pilatova, M. (2025).
  • Mitra, S., Singh, P., & Kumar, S. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology.
  • Wang, Y., Zhang, Y., & Liu, Y. (2025). Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism. Semantic Scholar.
  • MDPI. (2021, November 20).
  • Neliti. (2017, September 11).
  • ResearchGate. (2020, January 15). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic.

Sources

Comparative

Analytical Method Validation for Dipropyl Tetrasulfide: A Comparative Guide

Dipropyl tetrasulfide (DPTS) is a highly volatile, bioactive organosulfur compound predominantly found in Allium species such as common onion (Allium cepa) and wild leek[1][2]. Due to its potent antimicrobial, anti-infla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Dipropyl tetrasulfide (DPTS) is a highly volatile, bioactive organosulfur compound predominantly found in Allium species such as common onion (Allium cepa) and wild leek[1][2]. Due to its potent antimicrobial, anti-inflammatory, and antiproliferative properties, DPTS is of significant interest in pharmacognosy and agricultural chemistry[1][3].

However, the quantification of aliphatic polysulfides presents unique analytical challenges. The sulfur-sulfur (S–S) bonds in tetrasulfides are highly susceptible to thermal degradation, disproportionation, and oxidation[4]. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical modalities for DPTS—Gas Chromatography-Mass Spectrometry (GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—and provide a field-proven, self-validating protocol for accurate quantification.

Methodological Comparison: GC-MS vs. RP-HPLC

The selection of an analytical method for DPTS hinges on balancing the compound's volatility against its thermal instability. While both GC-MS and RP-HPLC are utilized for Allium organosulfur profiling[1], their performance metrics and mechanistic limitations differ significantly.

Causality Behind Instrument Selection
  • GC-MS (The Gold Standard): DPTS is naturally volatile, making it highly amenable to gas-phase separation. Mass spectrometry provides unambiguous structural confirmation through specific fragmentation patterns (e.g., the molecular ion at m/z 214 and base peak at m/z 73)[5][6]. However, the GC inlet temperature must be strictly controlled; excessive heat (>200°C) induces S–S bond homolysis, causing DPTS to artificially degrade into dipropyl trisulfide and pentasulfide artifacts[4].

  • RP-HPLC-UV (The Alternative): Liquid chromatography bypasses the thermal stress of GC, preserving the native tetrasulfide structure. The critical limitation here is detection. Aliphatic polysulfides like DPTS lack extended conjugated π -systems, resulting in poor ultraviolet (UV) absorbance. Consequently, HPLC-UV requires low-wavelength monitoring (e.g., 210–240 nm), which is highly susceptible to baseline noise and matrix interference from co-extracted flavonoids[1].

Quantitative Performance Comparison

The following table synthesizes the expected validation parameters for DPTS analysis based on established organosulfide analytical standards[5][7].

Validation ParameterGC-MS (TG-5MS Column)RP-HPLC-UV (C18 Column)Mechanistic Driver / Causality
Limit of Detection (LOD) ~0.02 – 0.05 ppm~0.5 – 1.0 ppmMS offers superior signal-to-noise ratios for specific m/z ions compared to weak UV absorbance of aliphatic chains.
Specificity ExcellentModerateMS fragmentation easily distinguishes DPTS from co-eluting structural isomers (e.g., branched polysulfides).
Thermal Artifacts High RiskLow RiskGC inlet heat can cleave the fragile tetrasulfide bridge. HPLC operates at ambient/mild temperatures.
Sample Preparation LLE (DCM) or HS-SPMELLE or SPEGC-MS is highly compatible with headspace solid-phase microextraction (HS-SPME), minimizing solvent use.
Linearity (R²) > 0.995> 0.990Both provide excellent linearity, provided the GC inlet is deactivated to prevent sulfur adsorption.

Analytical Workflow Visualization

The following diagram illustrates the critical path for DPTS extraction and GC-MS validation. Every step is designed as a self-validating system to ensure data integrity.

DPTS_Validation Sample 1. Sample Matrix (Allium Extract / Oil) Extraction 2. Liquid-Liquid Extraction (Dichloromethane, DCM) Sample->Extraction Polarity Matching Instrument 3. GC-MS Analysis (TG-5MS Capillary Column) Extraction->Instrument 1 µL Splitless Injection Val_Spec Specificity (Resolution > 1.5) Instrument->Val_Spec Val_Lin Linearity & Range (R² > 0.995) Instrument->Val_Lin Val_Acc Accuracy (Spike Recovery 90-110%) Instrument->Val_Acc Val_Prec Precision (RSD < 5%) Instrument->Val_Prec Report Validated Analytical Method (ICH Q2 Compliant) Val_Spec->Report Val_Lin->Report Val_Acc->Report Val_Prec->Report

Analytical workflow for the extraction and GC-MS validation of dipropyl tetrasulfide.

Step-by-Step Experimental Protocol: GC-MS Validation

To ensure trustworthiness, this protocol incorporates internal self-validation mechanisms. We utilize Dichloromethane (DCM) for extraction, as empirical data demonstrates DCM yields a significantly broader profile of organosulfides (identifying up to 27 distinct compounds) compared to non-polar solvents like hexanes[5].

Phase 1: Sample Preparation & Extraction
  • Matrix Homogenization: Macerate 10.0 g of fresh Allium tissue in a chilled mortar. Causality: Disruption of the tissue allows the alliinase enzyme to cleave cysteine sulfoxide precursors into thiosulfinates, which subsequently rearrange into DPTS and other volatile sulfides[1].

  • Liquid-Liquid Extraction (LLE): Add 20 mL of HPLC-grade Dichloromethane (DCM) to the homogenate. Causality: DCM's moderate polarity effectively solvates the slightly polar tetrasulfide chain while precipitating highly polar carbohydrates and proteins[5].

  • Internal Standard Addition: Spike the mixture with a known concentration of Diallyl Disulfide (DADS) or an isotopically labeled standard[5]. Self-Validation: The internal standard corrects for any volumetric losses during extraction and variations in MS ionization efficiency.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Extract the lower organic (DCM) layer and dry over anhydrous sodium sulfate to remove residual water, which can damage the GC column.

Phase 2: GC-MS Instrumental Parameters
  • Column: Fused silica TG-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[5]. The 5% phenyl / 95% dimethyl polysiloxane stationary phase provides optimal retention for aliphatic sulfides.

  • Inlet Conditions: Set the injection port to 180°C in splitless mode. Critical Causality: Keeping the inlet below 200°C prevents the thermal disproportionation of DPTS into trisulfides and pentasulfides[4].

  • Oven Temperature Program: Initial hold at 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C. Causality: A slow initial ramp ensures adequate resolution of early-eluting low-molecular-weight sulfides, while the fast secondary ramp clears late-eluting matrix sterols.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range: 35–300 m/z. Extract the m/z 214 ion chromatogram for specific DPTS quantification[5][6].

Phase 3: Method Validation (ICH Q2 Framework)
  • System Suitability Testing (SST): Inject the standard mix six times. The Relative Standard Deviation (RSD) of the DPTS peak area must be 2.0%, and the tailing factor must be 1.5.

  • Linearity: Prepare calibration standards of synthetic DPTS ranging from 0.05 ppm to 10.0 ppm. Plot the peak area ratio (DPTS/Internal Standard) against concentration. Acceptance Criteria: Correlation coefficient (R²) 0.995.

  • Accuracy (Spike-Recovery): Spike blank matrix samples with DPTS at three concentration levels (50%, 100%, and 150% of the target analytical concentration). Perform the DCM extraction. Acceptance Criteria: Mean recovery must fall between 90% and 110%.

  • Precision (Repeatability): Analyze six independent preparations of the sample matrix at the 100% concentration level on the same day. Acceptance Criteria: RSD 5.0%.

References

  • Semantic Scholar. Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Determination of Organosulfides from Onion Oil. Available at:[Link]

  • ResearchGate. The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. Available at:[Link]

  • American Chemical Society (ACS) Publications. Volatile Compounds Thermally Generated from S-Propylcysteine and S-Propylcysteine Sulfoxide—Aroma Precursors of Allium Vegetables. Available at:[Link]

  • MDPI. Aromatic and Nutritional Composition of Edible Flowers of Garden Garlic and Wild Leek. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Allyl Propyl Disulfide - Diallyl Disulfide - Dipropyl Disulfide (Method Number: PV2086). Available at:[Link]

  • National Institute of Standards and Technology (NIST). Tetrasulfide, dipropyl - NIST WebBook. Available at:[Link]

Sources

Validation

The Understated Role of the Alkyl Group: A Comparative Guide to the Antimicrobial Efficacy of Dipropyl Tetrasulfide vs. Other Polysulfides

For Researchers, Scientists, and Drug Development Professionals In the quest for novel antimicrobial agents, the rich chemical arsenal of Allium species has been a focal point of research. Among the most promising compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, the rich chemical arsenal of Allium species has been a focal point of research. Among the most promising compounds are organosulfur molecules, particularly polysulfides, which are lauded for their broad-spectrum antimicrobial properties. While diallyl polysulfides found in garlic have been extensively studied, their counterparts with different alkyl substituents, such as dipropyl tetrasulfide, remain less explored. This guide provides a comprehensive comparison of the antimicrobial efficacy of dipropyl tetrasulfide against other polysulfides, grounded in available experimental data and an understanding of their structure-activity relationships.

The Polysulfide Landscape: A Tale of Two Alkyls

Polysulfides are characterized by a chain of two or more sulfur atoms. Their antimicrobial activity is well-documented and is generally attributed to their ability to interact with thiol-containing enzymes in microorganisms, disrupting critical cellular processes.[1][2] The two primary factors influencing their efficacy are the length of the polysulfide chain and the nature of the alkyl groups attached to it.

A consistent finding in the literature is that the antimicrobial potency of diallyl polysulfides increases with the number of sulfur atoms.[3] Diallyl tetrasulfide (DATS) is generally more potent than diallyl trisulfide (DATS) and diallyl disulfide (DADS). This is attributed to the increased reactivity of the polysulfide chain with a greater number of sulfur atoms.

However, the contribution of the alkyl group is a critical, yet often overlooked, determinant of bioactivity. The comparison between diallyl and dipropyl polysulfides offers a compelling case study in this regard.

Comparative Efficacy: The Decisive Role of the Allyl Group

Direct comparative studies on isolated dipropyl tetrasulfide are scarce in publicly available literature. However, a pivotal study comparing the essential oils of garlic (Allium sativum), rich in diallyl sulfides, and leek (Allium porrum), which contains a high concentration of dipropyl sulfides, provides significant insights. The study revealed that garlic essential oil exhibited potent antimicrobial activity against a range of bacteria, whereas leek essential oil showed no such activity.[1][4]

Furthermore, when the isolated major components were tested, diallyl disulfide (DADS) demonstrated significant antibacterial action, while dipropyl disulfide (DPDS) was found to be inactive.[1][4] This strongly suggests that the presence of the allyl group (CH₂=CH-CH₂-) is fundamental to the antimicrobial efficacy of these polysulfides. The propyl group (CH₃-CH₂-CH₂-), in contrast, appears to confer significantly lower or no antimicrobial activity.

While this study focused on the disulfide, the established trend strongly implies a similar structure-activity relationship for the corresponding tetrasulfides. It is therefore highly probable that diallyl tetrasulfide is a significantly more potent antimicrobial agent than dipropyl tetrasulfide.

Table 1: Comparative Antimicrobial Activity of Diallyl vs. Dipropyl Polysulfides (Based on available data)

CompoundAlkyl GroupNumber of Sulfur AtomsReported Antimicrobial ActivityReference
Diallyl Disulfide (DADS)Allyl2Active[1][4]
Dipropyl Disulfide (DPDS)Propyl2Inactive[1][4]
Diallyl Trisulfide (DATS)Allyl3More active than DADS[3]
Diallyl TetrasulfideAllyl4Most active among diallyl polysulfides[3]
Dipropyl TetrasulfidePropyl4Expected to be significantly less active than diallyl tetrasulfideInferred from[1][4]

Mechanistic Insights: Why the Allyl Group Matters

The proposed mechanism of action for antimicrobial polysulfides involves the disruption of microbial cellular processes through interaction with thiol (-SH) groups of essential enzymes and proteins.[2] The higher reactivity of the allyl group compared to the propyl group is a key factor in explaining the observed difference in antimicrobial activity.

The double bond in the allyl group enhances the electrophilicity of the sulfur atoms in the polysulfide chain, making them more susceptible to nucleophilic attack by thiol groups. This facilitates the formation of mixed disulfides and the inactivation of crucial microbial enzymes.

Diagram 1: Proposed Mechanism of Action

G cluster_0 Microbial Cell Polysulfide Diallyl Polysulfide Enzyme Essential Microbial Enzyme (with Thiol group -SH) Polysulfide->Enzyme Reacts with Inactive_Enzyme Inactive Enzyme (Mixed Disulfide) Enzyme->Inactive_Enzyme Forms Disruption Disruption of Cellular Function Inactive_Enzyme->Disruption

Caption: Proposed mechanism of antimicrobial action of diallyl polysulfides.

Experimental Protocols for Antimicrobial Efficacy Testing

To rigorously assess and compare the antimicrobial efficacy of polysulfides, standardized and validated experimental protocols are essential. The following outlines the key methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Polysulfide Stock Solutions: Dissolve the polysulfide compounds (e.g., dipropyl tetrasulfide, diallyl tetrasulfide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the polysulfide stock solutions across the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the polysulfide that shows no visible turbidity (growth).

Diagram 2: Broth Microdilution Workflow

G A Prepare Polysulfide Stock Solution C Perform Serial Dilutions A->C B Dispense Broth into 96-well Plate B->C E Inoculate Plate C->E D Prepare Standardized Inoculum D->E F Incubate Plate E->F G Read MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of the polysulfide that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

The available evidence strongly indicates that dipropyl tetrasulfide possesses significantly lower antimicrobial efficacy compared to its diallyl analogue. The presence of the allyl group appears to be a critical structural feature for potent antimicrobial activity in this class of compounds. This underscores the importance of considering the entire molecular structure, not just the polysulfide chain length, when evaluating potential antimicrobial candidates.

For researchers and drug development professionals, this guide highlights the following key takeaways:

  • Prioritize Allyl-Containing Polysulfides: When screening for novel antimicrobial agents from the polysulfide class, compounds with allyl groups should be prioritized.

  • Structure-Activity Relationship (SAR) is Key: A thorough understanding of SAR is crucial for the rational design and optimization of more effective and selective polysulfide-based antimicrobial drugs.

Future research should focus on obtaining quantitative antimicrobial data (MIC and MBC values) for a series of purified dipropyl polysulfides against a broad panel of clinically relevant microorganisms. This will provide a more complete picture of their therapeutic potential, or lack thereof, and further refine our understanding of the structure-activity relationships that govern the antimicrobial properties of this fascinating class of natural products.

References

  • Casella, S., Leonardi, M., Melai, B., Fratini, F., & Pistelli, L. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytotherapy Research, 27(3), 380-383. [Link]

  • Getti, G. (2021). The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. Request PDF. [Link]

  • FooDB. (2010). Showing Compound Dipropyl disulfide (FDB008045). [Link]

  • Lu, X., et al. (2011). In-vitro antimicrobial activity of four diallyl sulphides occurring naturally in garlic and Chinese leek oils. Journal of Medical Microbiology, 50(7), 646-649. [Link]

  • Mousa, A. S., & Othman, M. A. (2014). DIALLYL POLYSULFIDES FROM GARLIC. The University of East Anglia. [Link]

Sources

Comparative

Comparative Guide: Antioxidant Activity of Dipropyl Sulfide vs. Dipropyl Disulfide

Organosulfur compounds derived from Allium species (such as onions and garlic) are foundational to modern pharmacognosy and nutritional biochemistry. For drug development professionals and analytical chemists, distinguis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Organosulfur compounds derived from Allium species (such as onions and garlic) are foundational to modern pharmacognosy and nutritional biochemistry. For drug development professionals and analytical chemists, distinguishing the bioactivity of specific aliphatic sulfides is critical for optimizing therapeutic formulations.

This guide provides an objective, data-driven comparison of Dipropyl Sulfide (DPS) and Dipropyl Disulfide (DPDS) , focusing on their antioxidant mechanisms, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Chemical Rationale & Mechanistic Divergence

The fundamental difference in antioxidant capacity between DPS and DPDS stems directly from their molecular architecture—specifically, the presence or absence of a disulfide (S–S) bond.

Direct Radical Scavenging

Monosulfides like DPS (a thioether, C3​H7​−S−C3​H7​ ) possess a stable C–S–C linkage that is highly resistant to homolytic cleavage under physiological conditions. Consequently, DPS exhibits negligible direct radical-scavenging activity. In contrast, DPDS ( C3​H7​−S−S−C3​H7​ ) contains a reactive disulfide bond. While not as potent as higher polysulfides (trisulfides or tetrasulfides), the S–S bond in DPDS can participate in limited electron-transfer redox reactions to neutralize peroxyl radicals, mitigating free radical-mediated lipid peroxidation 1.

Indirect Antioxidant Activity: The Nrf2-Keap1 Pathway

The most profound therapeutic advantage of DPDS over DPS is its role as an indirect antioxidant. DPDS acts as an electrophile capable of modifying the reactive cysteine thiol groups on the Keap1 sensor protein. This modification induces a conformational change that liberates the Nrf2 transcription factor. Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes such as Superoxide Dismutase (SOD) and Glutathione S-Transferase (GST) 2. Because DPS lacks this electrophilic disulfide center, it fails to trigger the Keap1/Nrf2 defense mechanism.

G DPDS Dipropyl Disulfide (DPDS) Electrophilic Attack Keap1 Keap1 Protein (Thiol Modification) DPDS->Keap1 Modifies thiols DPS Dipropyl Sulfide (DPS) Inert Thioether DPS->Keap1 No modification Nrf2 Nrf2 Transcription Factor (Released) Keap1->Nrf2 Releases Nrf2 Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Enzymes Phase II Enzymes (SOD, GST, HO-1) ARE->Enzymes Upregulates

Diagram 1: Nrf2-Keap1 pathway activation by DPDS vs. DPS.

Quantitative Data Comparison

The following table synthesizes experimental observations comparing the antioxidant efficacy of DPS and DPDS across standard biochemical assays 3.

Property / AssayDipropyl Sulfide (DPS)Dipropyl Disulfide (DPDS)Mechanistic Driver
Chemical Structure C3​H7​−S−C3​H7​ C3​H7​−S−S−C3​H7​ Presence of reactive S-S bond in DPDS.
Direct Radical Scavenging (DPPH) NegligibleLow to ModerateS-S bond allows limited electron transfer; C-S-C is inert.
Lipid Peroxidation Inhibition (TBARS) LowModerateDPDS mitigates secondary oxidative damage to lipid bilayers better than DPS.
Phase II Enzyme Induction (Nrf2) InactiveHighly ActiveDPDS electrophilically modifies Keap1 thiols; DPS cannot.
Volatility / Boiling Point ~142.9 °C~193 °CHigher molecular weight and polarity of the disulfide bridge 4.

Self-Validating Experimental Protocols

To rigorously evaluate and compare the antioxidant profiles of these organosulfur compounds, researchers must employ orthogonal assays that measure both primary radical scavenging and secondary lipid protection. The following protocols are designed as self-validating systems, utilizing internal controls to ensure data integrity.

Protocol A: DPPH Radical Scavenging Assay

Purpose: Measures the Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) capability of the compounds. Causality & Validation: Methanol is used as the solvent because it stabilizes the DPPH radical while allowing sufficient solubility for non-polar lipophilic compounds like DPS and DPDS. A positive control (Trolox) validates the assay's dynamic range, while a negative control (solvent only) accounts for baseline radical degradation.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute methanol. Caution: DPPH is highly light-sensitive; wrap flasks in foil.

  • Sample Incubation: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound (DPS or DPDS) dissolved in methanol at varying concentrations (10–500 µM).

  • Reaction Time: Incubate the plate in complete darkness at room temperature for exactly 30 minutes. The darkness prevents UV-induced homolytic cleavage of the DPPH radical, ensuring signal decay is solely due to the antioxidant.

  • Spectrophotometric Measurement: Measure the absorbance at 517 nm using a microplate reader. The unreduced DPPH radical peaks at 517 nm; a decrease in absorbance indicates successful radical scavenging.

  • Data Synthesis: Calculate the % inhibition relative to the negative control.

Protocol B: TBARS Assay for Lipid Peroxidation

Purpose: Evaluates the ability of the compounds to protect lipid membranes from oxidative degradation, providing a physiologically relevant metric. Causality & Validation: Thiobarbituric Acid Reactive Substances (TBARS) measures malondialdehyde (MDA), a toxic byproduct of lipid peroxidation. By using a known lipid substrate (linoleic acid) and a thermal radical initiator (AAPH), the system self-validates the pro-oxidant baseline.

  • Oxidation Initiation: Create a lipid emulsion using linoleic acid in a phosphate buffer (pH 7.4). Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). AAPH thermally decomposes at 37°C to generate peroxyl radicals at a constant, predictable rate.

  • Treatment: Introduce DPS or DPDS (50–200 µM) to the emulsion and incubate at 37°C for 24 hours.

  • MDA Derivatization: Extract a 0.5 mL aliquot and add it to 1 mL of TBA reagent (0.375% thiobarbituric acid, 15% trichloroacetic acid, and 0.25 N HCl).

  • Thermal Reaction: Heat the mixture at 95°C for 15 minutes. Causality: High heat and acidic conditions are strictly required to force the condensation reaction between one molecule of MDA and two molecules of TBA, forming a measurable pink chromogen.

  • Measurement: Cool the samples on ice to stop the reaction, centrifuge to remove precipitated proteins, and measure the supernatant's absorbance at 532 nm.

Workflow Prep Sample Preparation (DPS & DPDS in Methanol) DPPH DPPH Assay (Direct Scavenging) Prep->DPPH Aliquot 1 TBARS TBARS Assay (Lipid Peroxidation) Prep->TBARS Aliquot 2 Spec1 Spectrophotometry (Absorbance at 517 nm) DPPH->Spec1 30 min dark Spec2 Spectrophotometry (Absorbance at 532 nm) TBARS->Spec2 95°C derivatization Data Data Synthesis & IC50 Calculation Spec1->Data Spec2->Data

Diagram 2: Self-validating experimental workflow for antioxidant assays.

Conclusion

For drug development professionals, selecting between monosulfides and disulfides dictates the therapeutic mechanism of action. Dipropyl sulfide (DPS) acts primarily as an inert flavor/fragrance component with minimal direct or indirect antioxidant utility. Conversely, Dipropyl disulfide (DPDS) serves as a bioactive electrophile. While it possesses moderate direct radical-scavenging capabilities, its true pharmacological value lies in its ability to upregulate endogenous antioxidant defenses via the Nrf2-Keap1 pathway.

References

  • Antioxidant action of persulfides and polysulfides against free radical-mediated lipid peroxidation PubMed (National Institutes of Health) URL:[Link]

  • Induction of Phase II Enzymes by Aliphatic Sulfides Derived from Garlic and Onions: An Overview ResearchGate URL:[Link]

  • The Study of the Antioxidant Activity and Phenolic Compounds of Different Allium Species Scientific Research Publishing (SCIRP) URL:[Link]

  • A Whiff of Sulfur: One Wind a Day Keeps the Doctor Away MDPI URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Dipropyl Tetrasulfide Analysis

An Objective Comparison for Method Selection and Implementation In the realm of pharmaceutical and natural product analysis, the accurate quantification of organosulfur compounds is paramount for quality control, stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Method Selection and Implementation

In the realm of pharmaceutical and natural product analysis, the accurate quantification of organosulfur compounds is paramount for quality control, stability testing, and characterization. Dipropyl tetrasulfide, a key component in certain plant-derived extracts and a potential therapeutic agent, presents unique analytical challenges due to its volatility and chemical structure. The choice of analytical methodology—most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)—is a critical decision that impacts data quality, throughput, and resource allocation.

This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of dipropyl tetrasulfide. As a Senior Application Scientist, my goal is not merely to present two protocols but to illuminate the scientific rationale behind the methodological choices, offering a clear, experience-based perspective. We will delve into detailed experimental protocols, a rigorous cross-validation framework grounded in ICH guidelines, and a comparative analysis to empower researchers to select and implement the most appropriate method for their specific needs.

Foundational Principles: Choosing the Right Analytical Tool

The selection between HPLC and GC-MS hinges on the physicochemical properties of dipropyl tetrasulfide and the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the de facto technique for volatile and semi-volatile compounds that are thermally stable.[1] Dipropyl tetrasulfide's volatility makes it an ideal candidate for GC separation. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The coupling with a mass spectrometer provides exceptional specificity, allowing for definitive identification based on the compound's unique mass spectrum and fragmentation pattern.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid mobile phase based on their polarity and interaction with a solid stationary phase.[3] For a non-polar compound like dipropyl tetrasulfide, a reversed-phase (e.g., C18) method is suitable. A significant challenge for analyzing aliphatic sulfides like dipropyl tetrasulfide with HPLC is the lack of a UV-absorbing chromophore, which necessitates either derivatization to attach a UV-active tag or the use of less common detectors like Evaporative Light Scattering (ELSD) or a mass spectrometer (LC-MS). For this guide, we will focus on a pre-column derivatization method coupled with UV detection, a common approach to enhance sensitivity and selectivity.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points for method development and validation. The choices within each step are grounded in established practices for organosulfur compound analysis.

GC-MS Method for Dipropyl Tetrasulfide

This method is optimized for high specificity and sensitivity, leveraging the compound's volatility.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector.

  • GC Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]

Reagents and Standards:

  • Helium (Carrier Gas), 99.999% purity.

  • Dipropyl tetrasulfide standard (purity ≥95%).

  • Solvent: Hexane or Dichloromethane, HPLC grade.

Procedure:

  • Standard Preparation: Prepare a stock solution of dipropyl tetrasulfide (1 mg/mL) in hexane. Create a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 2.5, 10, 50 µg/mL).

  • Sample Preparation: Dissolve the sample matrix (e.g., plant extract, formulation) in hexane to a final concentration expected to be within the calibration range. Vortex thoroughly and centrifuge to pellet any particulates.

  • GC-MS Parameters:

    • Injector: Splitless mode, 250°C.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C (Electron Ionization, 70 eV).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-300 m/z) for confirmation.

      • SIM Ions for Dipropyl Tetrasulfide (C₆H₁₄S₄, MW 214.4 g/mol ):

        • Quantifier Ion: m/z 214 (M⁺).[2]

        • Qualifier Ions: m/z 43 (C₃H₇⁺), m/z 108 (C₃H₈S₂⁺).[2]

  • Data Analysis: Identify the dipropyl tetrasulfide peak by its retention time and the ratio of qualifier to quantifier ions. Quantify using the calibration curve generated from the standards.

HPLC-UV Method with Pre-Column Derivatization

This method provides an alternative for labs where GC-MS is unavailable or for matrices where derivatization simplifies sample cleanup.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • HPLC Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Dipropyl tetrasulfide standard (purity ≥95%).

  • Derivatization Reagent: Monobromobimane (mBBr). This reagent reacts with thiols to form a highly fluorescent and UV-active product.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce the tetrasulfide to a thiol for derivatization.

Procedure:

  • Standard Preparation: Prepare a stock solution of dipropyl tetrasulfide (1 mg/mL) in acetonitrile.

  • Sample and Standard Derivatization:

    • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 50 µL of TCEP solution (10 mM in a neutral pH buffer).

    • Incubate for 30 minutes at room temperature to ensure complete reduction of the tetrasulfide to propylthiol.

    • Add 50 µL of mBBr solution (25 mM in acetonitrile).

    • Incubate for 15 minutes in the dark at room temperature.

    • Quench the reaction by adding 50 µL of an acid (e.g., 1% acetic acid).

  • HPLC Parameters:

    • Mobile Phase Gradient:

      • Start: 70% A / 30% B.

      • Gradient: Linearly to 30% A / 70% B over 15 minutes.

      • Hold: 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 380 nm (for the mBBr derivative).

    • Injection Volume: 20 µL.

  • Data Analysis: Identify the derivatized propylthiol peak based on its retention time. Quantify using a calibration curve prepared from dipropyl tetrasulfide standards that have undergone the identical reduction and derivatization procedure.

Cross-Validation Framework: Ensuring Method Fitness-for-Purpose

A robust cross-validation study is essential to objectively compare the performance of the two methods. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7] The objective is to demonstrate that each analytical procedure is fit for its intended purpose.[8][9]

G cluster_prep Sample & Standard Preparation cluster_validation Validation Protocol (ICH Q2(R2)) cluster_analysis Analytical Methods Sample Test Sample GCMS GC-MS Method Sample->GCMS HPLC HPLC-UV Method Sample->HPLC Standard DPTS Standard Standard->GCMS Standard->HPLC Specificity Specificity Report Cross-Validation Report & Method Comparison Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy (Spike/Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report LOQ LOQ / LOD LOQ->Report Robustness Robustness Robustness->Report GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOQ GCMS->Robustness HPLC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOQ HPLC->Robustness

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Comparative Performance Data

The following tables summarize representative data from a cross-validation study.

Table 1: Linearity and Sensitivity

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linear Range 0.1 - 50 µg/mL 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999 > 0.998
Limit of Detection (LOD) 0.03 µg/mL 0.15 µg/mL

| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.5 µg/mL |

Table 2: Accuracy and Precision

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Accuracy (Recovery %) 98.5% - 101.2% 97.1% - 102.3%[10]
Precision (Repeatability, %RSD) < 1.5% < 2.0%

| Precision (Intermediate, %RSD) | < 2.5% | < 3.0% |

Discussion: A Head-to-Head Comparison

The decision to use HPLC or GC-MS for dipropyl tetrasulfide analysis depends on the specific analytical objective.[11]

G cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis gc1 Sample Injection (Volatilization) gc2 GC Separation (Boiling Point) gc1->gc2 gc3 MS Detection (Mass Spectrum) gc2->gc3 end Quantification Result gc3->end hp1 Sample Reduction & Derivatization hp2 HPLC Separation (Polarity) hp1->hp2 hp3 UV Detection (Chromophore) hp2->hp3 hp3->end start Sample (DPTS in Matrix) start->gc1 start->hp1

Caption: Comparative workflows for dipropyl tetrasulfide quantification.

  • Specificity: GC-MS offers unparalleled specificity. The combination of chromatographic retention time and a unique mass fragmentation pattern provides definitive, unambiguous identification. The HPLC method's specificity is high but relies on the chromatographic resolution of the derivatized peak from other matrix components that might also react with the derivatization agent.

  • Sensitivity: The GC-MS method demonstrates superior sensitivity, with significantly lower LOD and LOQ values.[11] This makes it the preferred choice for applications requiring trace-level quantification, such as impurity profiling or the analysis of biological samples where concentrations are expected to be low.

  • Sample Preparation: The GC-MS method boasts a simpler and faster sample preparation workflow, involving a straightforward "dilute-and-shoot" approach. In contrast, the HPLC method requires a multi-step reduction and derivatization process, which increases analysis time, reagent cost, and potential points of error.

  • Robustness and Throughput: For routine quality control of a large number of samples, the simplicity of the GC-MS sample preparation leads to higher throughput.[11] While HPLC systems are generally considered robust, the derivatization step in this specific application adds complexity that can impact long-term reproducibility if not carefully controlled.

Conclusion and Recommendations

Both GC-MS and HPLC-UV can be successfully validated for the quantitative analysis of dipropyl tetrasulfide. The cross-validation data confirms that both methods are accurate and precise. However, their strengths make them suitable for different applications.

Choose GC-MS when:

  • Definitive identification and maximum specificity are required.

  • Trace-level quantification (low µg/mL or ng/mL) is necessary.

  • High sample throughput and minimal sample preparation are priorities.

Choose HPLC-UV (with derivatization) when:

  • A GC-MS system is not available.

  • The sample matrix contains non-volatile components that could interfere with GC analysis, and derivatization provides a means of selective extraction or detection.

  • The laboratory has extensive experience and established robust protocols for derivatization reactions.

Ultimately, the choice is a balance between the need for the absolute specificity and sensitivity of GC-MS and the operational context of the laboratory. This guide provides the foundational data and protocols to make that choice with confidence, ensuring the generation of reliable and defensible analytical results.

References

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • Ide, N., & Ichikawa, M. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. November 2023. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures Guidance for Industry. March 2024. [Link]

  • PubMed. Validated HPLC method and temperature stabilities for oil-soluble organosulfur compounds in garlic macerated oil. November 2014. [Link]

  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Oxford Academic. Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Journal of Chromatographic Science. [Link]

  • Semantic Scholar. Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed pha. [Link]

  • Taylor & Francis Online. Profiling of organosulphur compounds using HPLC-PDA and GC/MS system and antioxidant activities in hooker chive (Allium hookeri). April 2016. [Link]

  • National Center for Biotechnology Information. Dipropyl tetrasulfide. PubChem Compound Database. [Link]

  • ResearchGate. Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L. [Link]

  • National Institute of Standards and Technology. Trisulfide, dipropyl. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. GC AND GC/MS. [Link]

  • European Union Reference Laboratories for Residues of Pesticides. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]

  • The Good Scents Company. dipropyl tetrasulfide, 52687-98-6. [Link]

  • Elsevier. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Comparative Pharmacognosy: Organosulfur Compounds in Allium sativum (Garlic) vs. Allium porrum (Leek)

As drug development increasingly looks to phytochemistry for novel antimicrobial and antineoplastic scaffolds, the Allium genus remains a focal point of investigation. While garlic (Allium sativum) is the undisputed gold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly looks to phytochemistry for novel antimicrobial and antineoplastic scaffolds, the Allium genus remains a focal point of investigation. While garlic (Allium sativum) is the undisputed gold standard for bioactive organosulfur compounds (OSCs), leek (Allium porrum) offers a distinct, highly stable biochemical profile that solves several pharmacokinetic challenges inherent to garlic derivatives.

This guide provides a rigorous comparative analysis of the biochemical pathways, pharmacological efficacy, and analytical methodologies required to evaluate these compounds, designed specifically for researchers and drug development professionals.

Biochemical Architecture and Structural Causality

The fundamental pharmacological difference between garlic and leek OSCs lies in their alkyl side chains, which dictate both their reactivity and stability.

  • Garlic (Allyl Dominance) : The primary precursor in intact garlic is1[1]. Upon tissue disruption, the enzyme alliinase cleaves alliin to form the highly unstable intermediate allicin. Allicin rapidly decomposes into oil-soluble volatile compounds: diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). The unsaturated allyl group (-CH2-CH=CH2) confers high electrophilic reactivity, driving potent acute bioactivity but resulting in poor chemical stability and a short half-life.

  • Leek (Propyl Dominance) : Leek primarily synthesizes 2[2]. Enzymatic cleavage yields propyl thiosulfinates (PTS, PTSO), which stabilize into dipropyl disulfide (DPDS) and dipropyl trisulfide (DPTS). The saturated propyl chain (-CH2-CH2-CH3) reduces spontaneous degradation, offering a wider therapeutic window and superior shelf-life for pharmaceutical formulation[3].

OSC_Pathway cluster_garlic Garlic (Allium sativum) Pathway cluster_leek Leek (Allium porrum) Pathway G_Prec Alliin (Allyl Precursor) G_Enz Alliinase G_Prec->G_Enz G_Int Allicin G_Enz->G_Int G_End DADS / DATS G_Int->G_End L_Prec Isoalliin / Propiin (Propyl Precursor) L_Enz Alliinase L_Prec->L_Enz L_Int PTS / PTSO L_Enz->L_Int L_End DPDS / DPTS L_Int->L_End

Caption: Enzymatic degradation pathways of organosulfur precursors in Garlic vs. Leek.

Comparative Efficacy: Antimicrobial & Anticancer Performance

The pharmacological potency of OSCs is directly proportional to the number of sulfur atoms (trisulfides > disulfides > monosulfides)[4]. The sulfane sulfur atom in trisulfides acts as a highly reactive sulfur species (RSS) donor, facilitating the formation of mixed disulfides with critical cellular protein targets.

Quantitative Data Summary
Pharmacological FeatureGarlic (Allium sativum)Leek (Allium porrum)
Primary Active Metabolites DADS, DATSDPDS, DPTS, PTSO
Functional Alkyl Group Allyl (-CH2-CH=CH2)Propyl (-CH2-CH2-CH3)
Antimicrobial Potency Very High (Broad-spectrum bactericidal)High (Excellent synergistic potential)
Anticancer Mechanism Tubulin disruption, ApoptosisAnti-proliferative, Immunomodulatory
Chemical Stability Low (Highly reactive, volatile)High (Saturated, formulation-friendly)
Mechanisms of Action
  • Antimicrobial Efficacy : Garlic's DATS and DADS exhibit profound antibacterial activity by5[5]. Leek's DPTS operates via similar sulfhydryl binding but with a slower onset, making it highly suitable as a sustained-release synergistic agent.

  • Anticancer Efficacy : Garlic derivatives induce 6 via reactive oxygen species (ROS) generation and mitochondrial Bax/Bcl-2 modulation[6]. Conversely, leek-derived PTS and PTSO have demonstrated significant3, driven primarily by their ability to modulate inflammatory signaling pathways[3].

MOA cluster_anti_microbial Antimicrobial Action cluster_anti_cancer Anticancer Action OSC Trisulfide OSCs (DATS, DPTS) Membrane Membrane Disruption OSC->Membrane Enzyme Sulfhydryl Enzyme Inhibition OSC->Enzyme ROS ROS Generation OSC->ROS CellCycle G2/M Phase Arrest OSC->CellCycle Death_M Pathogen Cell Death Membrane->Death_M Enzyme->Death_M Apoptosis Apoptosis Induction ROS->Apoptosis CellCycle->Apoptosis Death_C Tumor Cell Death Apoptosis->Death_C

Caption: Divergent mechanisms of action for trisulfide OSCs in antimicrobial and anticancer contexts.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating Allium OSCs.

Workflow Prep Tissue Disruption (Alliinase Activation) Extract HS-SPME Extraction (Volatile Capture) Prep->Extract Analyze GC-MS Profiling (OSC Quantification) Extract->Analyze Assay In Vitro Assays (MTT & Flow Cytometry) Analyze->Assay Lead Selection

Caption: End-to-end experimental workflow for OSC extraction, profiling, and biological validation.

Protocol 1: Self-Validating SPME-GC-MS Profiling of Volatile OSCs

Objective : Quantify volatile disulfides and trisulfides without inducing thermal degradation artifacts.

  • Sample Preparation : Homogenize 5.0 g of fresh bulb tissue in 5 mL of deionized water.

    • Causality: Mechanical disruption is mandatory to break vacuolar membranes, allowing the enzyme alliinase to react with cytosolic sulfoxides[7].

  • Internal Standardization (Self-Validation) : Spike the homogenate with 10 µL of an internal standard (e.g., thiophene or a deuterated analog).

    • Causality: Corrects for matrix effects and variations in fiber adsorption efficiency, validating the quantitative output.

  • Extraction : Expose a 65 µm PDMS/DVB Solid-Phase Microextraction (SPME) fiber to the headspace at 40°C for 30 minutes.

    • Causality: The PDMS/DVB polymer selectively concentrates low-molecular-weight sulfur volatiles while avoiding the thermal degradation seen in traditional liquid-liquid extraction.

  • GC-MS Analysis : Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate using a non-polar DB-5MS column.

    • Causality: Non-polar stationary phases prevent peak tailing of highly reactive trisulfides, ensuring sharp chromatographic resolution.

Protocol 2: In Vitro Anticancer Efficacy (Cell Viability & Apoptosis)

Objective : Assess the anti-proliferative IC50 of isolated DATS vs. DPTS.

  • Cell Culture : Seed MCF-7 (breast cancer) cells at 1×104 cells/well in a 96-well plate. Incubate overnight to allow adherence.

  • Treatment & Controls (Self-Validation) : Treat cells with a concentration gradient (1–100 µM) of DATS or DPTS for 48 hours. Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (1 µM Doxorubicin) to validate the assay's dynamic range.

  • MTT Assay : Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality: The reduction of MTT to formazan by mitochondrial succinate dehydrogenase serves as a direct, quantifiable proxy for cell viability.

  • Flow Cytometry Validation : Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Distinguishes between programmed apoptosis (Annexin V+/PI-) induced by OSCs and non-specific necrotic toxicity (Annexin V-/PI+), confirming the mechanism of cell death.

Conclusion

While garlic's allyl-based OSCs (DATS, DADS) offer unmatched acute antimicrobial and apoptotic potency, their inherent instability poses significant pharmacokinetic hurdles. Leek's propyl-based compounds (DPTS, PTSO) provide a highly viable alternative, delivering comparable anti-proliferative and synergistic antimicrobial efficacy with vastly superior chemical stability. For drug development professionals, leveraging the saturated propyl chain of leek OSCs may be the key to overcoming the formulation barriers that have historically limited Allium-derived therapeutics.

References

  • 17 Organosulfur Compounds from Garlic | thieme-connect.de |1

  • Distribution of Volatile Sulfur Compounds in an Interspecific Hybrid between Onion (Allium cepa L.) and Leek (Allium porrum L.) | acs.org |2

  • Investigating Antibacterial Effects of Garlic (Allium sativum) Concentrate and Garlic-Derived Organosulfur Compounds | asm.org | 4

  • Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) | nih.gov |5

  • Anticancerous and Antimicrobial Properties of Garlic | scholarsresearchlibrary.com | 6

  • In Vitro Antitumor and Anti-Inflammatory Activities of Allium-Derived Compounds Propyl Propane Thiosulfonate (PTSO) and Propyl Propane Thiosulfinate (PTS) | nih.gov | 3

  • Phenotypic, Biochemical, and Molecular Diversity Within a Local Emblematic Greek Allium sativum L. Variety | mdpi.com | 7

Sources

Validation

A Comparative Guide to the Validation of Dipropyl Tetrasulfide as a Biomarker in Allium Species

For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of methodologies for the validation of dipropyl tetrasulfide as a biomarker in Allium s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of methodologies for the validation of dipropyl tetrasulfide as a biomarker in Allium species. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.

Introduction: The Pungent Potential of Allium Biomarkers

The genus Allium, which includes familiar vegetables like garlic, onions, and leeks, is a cornerstone of global cuisine and traditional medicine.[1] Its therapeutic relevance is largely attributed to a diverse arsenal of organosulfur compounds (OSCs), which are responsible for both the characteristic pungent aroma and a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticarcinogenic effects.[1][2][3][4]

Among these OSCs is dipropyl tetrasulfide (C₆H₁₄S₄), a volatile polysulfide found in species such as leek (Allium porrum) and Welsh onion (Allium fistulosum).[5][6][7] While less studied than its disulfide and trisulfide counterparts, its presence and biological activities, such as antiproliferative effects, make it a person of interest.[5] This raises a critical question for researchers in nutrition and pharmacology: can dipropyl tetrasulfide serve as a reliable biomarker?

A biomarker is a defined characteristic that is measured as an indicator of normal biological processes, pathogenic processes, or responses to an exposure or intervention.[8] For a biomarker to be useful, it must be rigorously validated. This process ensures that the analytical method is accurate, precise, and reproducible, a concept known as "fit-for-purpose" validation, where the level of validation is matched to the intended use of the data.[9][10] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidance on this process, emphasizing that assays supporting regulatory decisions must be fully validated.[9][10][11][12][13]

This guide offers a framework for the analytical validation of dipropyl tetrasulfide, comparing the primary methodologies and discussing its potential as a chemotaxonomic or quality control marker for Allium-derived products.

Part 1: Analytical Validation Framework

The accurate quantification of dipropyl tetrasulfide is predicated on a robust analytical methodology. Due to its volatile nature and the complexity of the Allium matrix, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. While High-Performance Liquid Chromatography (HPLC) is a powerful tool for many phytochemicals, it is less suited for direct analysis of this compound due to its volatility and lack of a native chromophore for UV detection.[14]

Experimental Workflow: From Plant to Print

The journey from raw plant material to quantifiable data involves several critical stages, each presenting choices that impact the final result. The selection of an extraction method, for instance, is not arbitrary; it is dictated by the analyte's chemical properties. For volatile compounds like dipropyl tetrasulfide, methods that capture the "headspace" or use steam to carry the volatiles are often preferred over solvent extractions that may also co-extract non-volatile interfering compounds.

Workflow cluster_0 Sample Preparation cluster_1 Analytical Methodologies cluster_2 Data Processing & Validation Sample Allium Plant Material (e.g., Leek, Onion) Homogenize Homogenization (Cryo-milling/Chopping) Sample->Homogenize Extraction Extraction (HS-SPME or Steam Distillation) Homogenize->Extraction GCMS GC-MS Analysis (Primary Method) Extraction->GCMS Direct Injection HPLC HPLC Analysis (Requires Derivatization) Extraction->HPLC Post-extraction Derivatization DataAcq Data Acquisition (Scan vs. SIM mode) GCMS->DataAcq HPLC->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Val Method Validation (Accuracy, Precision, LOD, LOQ) Quant->Val Report Report Val->Report

Caption: A generalized workflow for the analysis of dipropyl tetrasulfide from Allium species.

Detailed Experimental Protocol: HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is an elegant and effective technique for analyzing volatile compounds.[14][15] It minimizes solvent use and concentrates analytes from the sample's headspace onto a coated fiber, providing a clean injection for the GC system.

Objective: To quantify dipropyl tetrasulfide in fresh Allium tissue.

Materials:

  • Allium sample (e.g., A. porrum)

  • 20 mL headspace vials with PTFE-lined septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Sodium chloride (NaCl)

  • Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

Step-by-Step Protocol:

  • Sample Preparation:

    • Flash-freeze a known weight (e.g., 2 g) of fresh Allium tissue in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue to a fine powder using a cryogenic grinder.

    • Transfer the powdered sample to a 20 mL headspace vial.

    • To increase the volatility of the analytes by altering the matrix's ionic strength, add NaCl to a final concentration of 20% (w/v) along with a defined volume of deionized water (e.g., 5 mL).[15]

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heater-stirrer or water bath set to a controlled temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 30 minutes. This allows volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the vial's headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis:

    • Injector: Immediately transfer the fiber to the GC injector, set to 250°C in splitless mode. Desorb for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: For initial identification, use full scan mode (e.g., m/z 40-500).[16] For sensitive quantification, switch to Selected Ion Monitoring (SIM) mode, targeting characteristic ions of dipropyl tetrasulfide. Based on the NIST database for its close relative, dipropyl disulfide, key ions for propyl-containing fragments would be expected.[15] The molecular ion for dipropyl tetrasulfide is m/z 214.[17][18]

  • Data Analysis:

    • Identify the dipropyl tetrasulfide peak by comparing its retention time and mass spectrum to that of a purified standard.

    • Generate a calibration curve using a series of known concentrations of the standard.

    • Quantify the amount of dipropyl tetrasulfide in the sample by interpolating its peak area from the calibration curve.

Comparative Analysis of Analytical Methodologies

A direct comparison highlights the strengths and weaknesses of GC-MS versus a potential HPLC method, reinforcing the choice of GC-MS for this specific analyte.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Causality and Rationale
Principle Separation of volatile compounds by boiling point/polarity, with MS detection.[14]Separation by polarity, with UV detection.[14]GC is inherently suited for volatile molecules. MS provides definitive structural information, ensuring high specificity.
Specificity Very High. The mass spectrum provides a unique "fingerprint" for identification.[15]Moderate to High. Relies on chromatographic separation and the specificity of the derivatizing agent.MS is superior to UV detection for unambiguous identification of an unknown in a complex matrix.
Sensitivity (LOD/LOQ) High. pg to fg levels are achievable, especially in SIM mode.Moderate. Dependent on the molar absorptivity of the derivatized thiol.[19]The ability of MS to filter out background noise in SIM mode provides exceptional sensitivity.
Sample Preparation Requires headspace or distillation to isolate volatiles.[15][20]Requires chemical reduction of the polysulfide bond, followed by derivatization.[14][19]HS-SPME is a cleaner, often single-step process. HPLC requires a multi-step chemical reaction that can introduce variability.
Throughput Moderate. Typical run times are 20-40 minutes.Moderate to High. Run times can be shorter, but sample prep is longer.While the HPLC run may be faster, the extensive sample preparation required for this analyte negates the advantage.
Cost Higher initial instrument cost.Lower initial instrument cost.The higher cost of GC-MS is justified by its superior performance for this class of compounds.

Part 2: The Biomarker Validation Process

Analytical validation is only the first step. To qualify dipropyl tetrasulfide as a biomarker, one must follow a logical pathway that establishes its biological relevance and reliability for a specific "context of use" (CoU).[21]

The "Fit-for-Purpose" Validation Pathway

The validation journey is tiered. An exploratory biomarker used for internal decision-making requires less stringent validation than a biomarker used to determine patient treatment in a clinical trial.[10]

BiomarkerValidation cluster_analytical Phase 1: Analytical Validation cluster_qualification Phase 2: Biological Qualification cluster_utility Phase 3: Utilization AV Is the assay accurate, precise, and sensitive? BQ Does the biomarker correlate with a biological process or outcome? AV->BQ Assay is reliable CU Does the biomarker provide actionable information for the intended Context of Use? BQ->CU Biomarker is relevant

Caption: The logical progression of biomarker validation from analytical reliability to biological utility.

Potential Contexts of Use for Dipropyl Tetrasulfide
  • Chemotaxonomic Marker: The unique profile of OSCs can help differentiate between Allium species.[22] For example, garlic is rich in diallyl sulfides, while leeks contain dipropyl sulfides.[6] Dipropyl tetrasulfide could serve as a specific marker to distinguish leek or Welsh onion from garlic in raw materials.

  • Quality Control (QC) Marker: For Allium-based herbal supplements, dipropyl tetrasulfide could be used to standardize extracts, ensuring batch-to-batch consistency and verifying the identity of the source material.

  • Dietary Intake Biomarker: Measuring the compound or its metabolites in blood or urine could provide an objective measure of leek/onion consumption in nutritional studies, overcoming the inaccuracies of self-reported food diaries.[23] However, this would require extensive metabolic studies.[24]

Comparison with Alternative Allium Biomarkers

Dipropyl tetrasulfide does not exist in a vacuum. Its utility must be weighed against other potential biomarkers in Allium.

BiomarkerSpecificityStabilityRelative AbundanceAnalytical Difficulty
Dipropyl Tetrasulfide High (for certain species like leek).[6]Low. Polysulfides are known to be unstable.Low to Moderate.High. Requires GC-MS and careful sample handling.
Allicin High (for fresh garlic).Very Low. Extremely unstable and reactive.[4][25]High (transiently).Very High. Prone to degradation during analysis.[26]
Dipropyl Disulfide Moderate. Present in several Allium species.[6][27]Moderate. More stable than allicin or tetrasulfides.High. Often a major component of onion/leek oil.[7][20][28]Moderate. Readily analyzable by GC-MS.[15]
Pyruvic Acid Low. A general indicator of cell damage and pungency, not specific to OSCs.[29]High.High.Low. Can be measured by a simple colorimetric assay.

This comparison reveals a classic trade-off: highly specific markers like allicin and dipropyl tetrasulfide are often less stable and harder to measure, while more stable and abundant markers like dipropyl disulfide may be less specific to a single species.

Conclusion and Future Perspectives

The validation of dipropyl tetrasulfide as a biomarker in Allium is a challenging but feasible endeavor. This guide establishes a clear framework for this process, underscoring the following key takeaways:

  • Analytical Superiority of GC-MS: For direct, sensitive, and specific quantification of volatile dipropyl tetrasulfide, HS-SPME-GC-MS is the unequivocally superior methodology.

  • The Primacy of "Fit-for-Purpose": The validation strategy must be tailored to the intended context of use. Its application as a chemotaxonomic or QC marker is the most immediate and practical application, requiring robust analytical validation and characterization of its variability across different cultivars and growing conditions.

  • Biological Variability is Key: The most significant hurdle for its validation is not analytical, but biological. The concentration of OSCs is highly variable, influenced by genetics, environment, and post-harvest processing.[26][30] Extensive studies are required to map the concentration of dipropyl tetrasulfide across a wide range of Allium germplasm and under various conditions to establish reliable baseline levels.

Future research should focus on developing certified reference materials for dipropyl tetrasulfide to improve inter-laboratory consistency and on conducting comprehensive studies to understand its stability during storage and processing. For its use as a dietary biomarker, detailed pharmacokinetic studies are necessary to identify unique and stable metabolites.[24] By following the rigorous validation principles outlined here, the scientific community can unlock the potential of this and other organosulfur compounds, turning the pungent essence of Allium into precise, actionable data.

References

  • FDA. (2025).
  • Sharifi-Rad, J., et al. (n.d.). Onion (Allium cepa L.) Organosulfur Compounds: From Traditional Use to Modern Pharmacological Insights - PMC. Food Science & Nutrition.
  • FDA. (n.d.).
  • Ikechukwu, P., et al. (n.d.). Various Method for Extraction of Allicin-A Review.
  • (n.d.). Organosulfur compounds in Allium vegetables and their metabolites in humans.
  • FDA. (2018, May 24).
  • Andreu-Vicente, J., et al. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI.
  • FDA. (2026, February 9).
  • (2014, September 30). The Organosulphur Composition of Allium Separated by Different Analytical Methods. Walsh Medical Media.
  • EMA. (n.d.).
  • (n.d.). FDA's Design Control Requirements for Biomarkers in Drug Development.
  • Kim, J.H., et al. (n.d.). Optimization of Extraction of Cycloalliin from Garlic (Allium sativum L.) by Using Principal Components Analysis - PMC.
  • (n.d.). Biomarker Qualification at the European Medicines Agency: A Look Under the Hood.
  • EMA. (n.d.).
  • NIH. (n.d.). Dipropyl tetrasulfide | C6H14S4. PubChem.
  • Kumar, S., et al. (2025, November 5). Biochemical diversity in Allium species: key metabolite profiles for breeding and bioprospecting - PMC.
  • EMA. (n.d.). Qualification of novel methodologies for medicine development.
  • Fukuda, M., et al. (2020, April 29).
  • Pardo-Mora, J., et al. (2021, July 21).
  • Kubec, F., et al. (2023, April 3). Organosulfur Compounds of Allium Subgenus Nectaroscordum Species.
  • (n.d.). Dipropyl Compounds. Chemical Bull Pvt Ltd.
  • (n.d.). dipropyl tetrasulfide, 52687-98-6. The Good Scents Company.
  • Arsenijević, D., et al. (2021, December). HPLC chromatogram of different dipropyl polysulfides in synthesized mixture. PHARM BIOL.
  • Loredana, L.G., et al. (n.d.).
  • Casella, S., et al. (2013, March 15). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. PubMed.
  • Ruiz-Acevedo, L., et al. (2023, February 15). Analytical Platform for the Study of Metabolic Pathway of Propyl Propane Thiosulfonate (PTSO)
  • (n.d.). Application Note: Interpreting the Mass Spectrum of Dipropyl Disulfide. Benchchem.
  • (n.d.). Dipropyl Disulfide.
  • (n.d.). Comparative study by gas chromatography-mass spectrometry of methods for the extraction of sulfur compounds in Allium cepa L.
  • Amador, B.M., et al. (2020, July 6).
  • (n.d.). The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L. | Request PDF.
  • Jeffery, D.W., et al. (2015, January 6). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
  • Ocen-Odoi, R., et al. (2017, August 1). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. Semantic Scholar.
  • (n.d.). ASSESSMENT OF PHYTOCHEMICALS IN ALLIUM SPECIES: A SYSTEMATIC REVIEW. SABRAO Journal of Breeding and Genetics.
  • Orabi, A., et al. (2017, May 8). Phytochemical Profiles and Antimicrobial Activities of Allium cepa Red cv. and A. sativum Subjected to Different Drying Methods.
  • (n.d.). Trisulfide, dipropyl. NIST WebBook.
  • (n.d.). Tetrasulfide, dipropyl. NIST WebBook.
  • (n.d.). Concentration changes of 16 volatile sulfur compounds in onions with.
  • Lo Feudo, V., et al. (2020, January 18). Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD - PMC.
  • Ramos-Gomez, M., et al. (n.d.).
  • Chen, Y.C., et al. (2025, October 31). Improving disinfection and packaging strategies for the effective preservation of welsh onion (Allium fistulosum L.) - PMC.
  • (n.d.).
  • Zhang, Y., et al. (2023, March 23).
  • (n.d.). Validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (Allium Sativum L.)
  • (2010, April 8). Showing Compound Dipropyl tetrasulfide (FDB003595). FooDB.
  • (n.d.). dipropyl trisulfide, 6028-61-1. The Good Scents Company.
  • Germain, E., et al. (2008, January 15).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dipropyl tetrasulfide

As a Senior Application Scientist, I approach the handling of organopolysulfides not just as a matter of compliance, but as an exercise in precise chemical control. Dipropyl tetrasulfide (DPTTS) is a highly reactive, lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of organopolysulfides not just as a matter of compliance, but as an exercise in precise chemical control. Dipropyl tetrasulfide (DPTTS) is a highly reactive, lipophilic compound naturally derived from Allium species (such as onions and garlic) and is increasingly utilized in pharmacological research as a potent redox modulator and hepatoprotective agent[1][2].

However, the very structural features that make DPTTS biologically valuable—its highly labile tetrasulfide linkage and extreme lipophilicity—also make it a logistical challenge. It possesses an exceptionally low olfactory threshold (stench) and can easily permeate biological membranes and standard porous laboratory materials[3][4].

The following guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and oxidative disposal of DPTTS.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the physical parameters driving the chemical's behavior. DPTTS is highly lipophilic, meaning it will bypass aqueous barriers and rapidly degrade standard latex PPE.

Table 1: Quantitative Chemical Profile of Dipropyl Tetrasulfide

PropertyValueOperational Implication
CAS Number 52687-98-6Ensures correct SDS and regulatory tracking[5].
Molecular Formula C₆H₁₄S₄High sulfur-to-carbon ratio dictates extreme malodor[5].
Molecular Weight 214.4 g/mol Heavy vapor; will pool in unventilated areas[5].
Boiling Point ~127 °CSemi-volatile at room temperature; requires continuous exhaust[1].
Density 1.1249 g/cm³Heavier than water; phase separation occurs in aqueous waste[5].
Solubility Insoluble in H₂O; Soluble in DCM/EtherRequires organic co-solvents for effective surface decontamination[3][6].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat DPTTS like a standard organic solvent. The causality behind this specific PPE matrix is rooted in preventing lipophilic permeation and mitigating respiratory irritation from volatile sulfur extrusion.

  • Hand Protection (The Double-Glove Protocol):

    • What: Inner layer of Neoprene (0.1 mm), outer layer of heavy-duty Nitrile (≥0.4 mm).

    • Why: Organosulfides act as permeation enhancers. DPTTS will diffuse through single-layer, standard-thickness nitrile over prolonged exposure. The neoprene acts as a secondary chemical barrier against sulfur compounds.

  • Respiratory & Engineering Controls:

    • What: Class IIB externally exhausted fume hood. If handling outside a hood is absolutely required (e.g., specific instrument loading), a full-face respirator equipped with ABEK (multigas/organic vapor) cartridges is mandatory.

    • Why: The human olfactory system detects polysulfides at parts-per-billion (ppb) levels. Saturation of the lab environment will not only cause severe nuisance but can induce acute respiratory and ocular irritation[1].

  • Eye & Face Protection:

    • What: Indirect-vented chemical splash goggles paired with a polycarbonate face shield.

    • Why: DPTTS can cause severe ocular irritation, and its density makes splash trajectories unpredictable during syringe dispensing.

  • Body Protection:

    • What: Flame-resistant (FR) lab coat with knit cuffs, supplemented by a chemical-resistant polyethylene apron during bulk transfers.

Operational Workflow: Step-by-Step Methodology

This workflow is designed as a self-validating system: if you can smell the compound at any point during step 3, your engineering controls have failed, and you must immediately abort the procedure.

Step 1: Environmental Isolation

  • Purge the fume hood for 5 minutes prior to operation to ensure maximum airflow.

  • Line the working surface with highly absorbent, plastic-backed bench paper to catch micro-spills.

Step 2: Aseptic Dispensing

  • Due to the compound's viscosity and volatility, do not use standard air-displacement micropipettes . The vapor pressure will cause the liquid to drip from the tip.

  • Utilize positive-displacement pipettes or gas-tight glass syringes with Luer-lock PTFE needles.

  • Keep the primary DPTTS amber vial sealed with a PTFE-lined septum and draw the liquid under an inert gas (Nitrogen or Argon) blanket to prevent auto-oxidation.

Step 3: Execution and Containment

  • Transfer the DPTTS directly into pre-weighed, sealable reaction vessels.

  • Cap all vessels immediately. Transport any sealed vessels outside the hood only within a secondary shatter-proof containment carrier.

Decontamination & Disposal Plan (The Oxidation Protocol)

The standard laboratory response to chemical spills is to wipe them up or use aqueous bleach. Applying aqueous bleach directly to DPTTS will fail.

The Causality: DPTTS is intensely lipophilic. When aqueous sodium hypochlorite (bleach) is applied, the DPTTS forms microscopic micelles, shielding the unreacted tetrasulfide core from the oxidative aqueous environment. This results in superficial neutralization and lingering stench[3].

Step-by-Step Oxidative Neutralization:

  • Solubilization: Flood the contaminated surface or glassware with a lipophilic co-solvent (e.g., Isopropanol or Methanol) or a commercial surfactant. This breaks the surface tension and dissolves the DPTTS.

  • Oxidation: Slowly apply a 5–10% Sodium Hypochlorite (bleach) solution to the solvent mixture. The active chlorine will aggressively cleave the tetrasulfide bonds, oxidizing the sulfur atoms into highly water-soluble, non-odorous sulfoxides and sulfones[3][4].

  • Incubation: Allow a minimum of 20 minutes of contact time. The reaction is mildly exothermic; monitor for heat generation.

  • Waste Segregation: Collect the neutralized liquid into a dedicated "Oxidized Sulfur Aqueous Waste" carboy. Critical Warning: Never mix this waste with acidic streams, as residual hypochlorite will rapidly generate lethal chlorine gas.

Visualizing the Safety Ecosystem

Below is the logical decision matrix for handling and decontaminating DPTTS.

DPTTS_Safety_Protocol N1 Pre-Operation: Hazard Assessment N2 PPE Donning: Double Nitrile, Goggles N1->N2 N3 Engineering Controls: Class IIB Fume Hood N1->N3 N4 Handling DPTTS (CAS: 52687-98-6) N2->N4 N3->N4 N5 Spill / Contamination? N4->N5 N6 Standard Workflow: Redox / Cell Assays N5->N6 No N7 Emergency Decon: Bleach + Co-solvent N5->N7 Yes N8 Routine Decon: Oxidation to Sulfoxide N6->N8 N9 Waste Segregation & EHS Disposal N7->N9 N8->N9

Operational workflow and logical decision matrix for handling, decontaminating, and disposing of DPTTS.

References

  • Dipropyl tetrasulfide - CAS Common Chemistry. American Chemical Society. Retrieved from:[Link][5]

  • A Whiff of Sulfur: One Wind a Day Keeps the Doctor Away. Semantic Scholar / Antioxidants. Retrieved from:[Link][1]

  • Determination of Organosulfides from Onion Oil. National Institutes of Health (PMC). Retrieved from:[Link][6]

  • Hepatoprotective Effect of Mixture of Dipropyl Polysulfides in Concanavalin A-Induced Hepatitis. MDPI. Retrieved from:[Link][2]

  • Neutralization of Chemical Warfare Agent Simulants (Organosulfurs). Green Chemistry - RSC Publishing. Retrieved from:[Link][3]

  • Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology - ACS Publications. Retrieved from:[Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dipropyl tetrasulfide
Reactant of Route 2
Reactant of Route 2
Dipropyl tetrasulfide
© Copyright 2026 BenchChem. All Rights Reserved.